molecular formula C15H24N4O2S2 B7823085 prosultiamine CAS No. 1086824-76-1

prosultiamine

Cat. No.: B7823085
CAS No.: 1086824-76-1
M. Wt: 356.5 g/mol
InChI Key: UDCIYVVYDCXLSX-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prosultiamine is a useful research compound. Its molecular formula is C15H24N4O2S2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCIYVVYDCXLSX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

973-99-9 (hydrochloride)
Record name Prosultiamine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-58-5
Record name Prosultiamine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name prosultiamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prosultiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROSULTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI32MM3XE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Prosultiamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosultiamine, a synthetic, lipophilic derivative of thiamine (Vitamin B1), represents a significant advancement in therapeutic strategies for neurological disorders rooted in metabolic dysfunction and oxidative stress. Standard thiamine supplementation is often hampered by poor gastrointestinal absorption and limited transport across the blood-brain barrier.[1][2] this compound overcomes these limitations through its unique chemical structure, which facilitates efficient absorption and penetration into the central nervous system.[1][3] Once inside the brain, it is converted to thiamine diphosphate (ThDP), the biologically active coenzyme.[3] This guide elucidates the core mechanisms by which this compound exerts its neuroprotective effects, focusing on two primary pillars: the potentiation of the pentose phosphate pathway (PPP) to combat oxidative stress and the enhancement of mitochondrial bioenergetics to sustain neuronal function. By ensuring an adequate supply of ThDP to critical metabolic enzymes, this compound addresses the foundational bioenergetic deficits and oxidative damage that underpin many neurodegenerative conditions.

The this compound Advantage: Superior Bioavailability for Neurological Targets

Thiamine is a water-soluble vitamin that cannot passively diffuse across biological membranes; its transport into the brain is reliant on slow, carrier-mediated processes.[2][4] This transport limitation can be a critical bottleneck in treating neurological conditions where brain thiamine levels are insufficient. This compound (also known as thiamine disulfide) was developed to circumvent this issue.[5]

  • Lipophilic Nature: As a fat-soluble compound, this compound readily crosses the intestinal wall and, crucially, the blood-brain barrier, achieving higher intracellular concentrations in tissues with high metabolic demand, such as the brain.[1][3]

  • Intracellular Conversion: Following administration, this compound is absorbed and its disulfide bond is hydrolyzed, releasing thiamine and other active metabolites within the cells and liver.[3] This intracellular thiamine is then phosphorylated to form thiamine diphosphate (ThDP), the active coenzyme.

This enhanced delivery system ensures that ThDP-dependent enzymes within the central nervous system receive the necessary cofactor to function optimally, a critical factor in neuroprotection.

G cluster_0 Systemic Circulation cluster_1 Central Nervous System Prosultiamine_Oral Oral this compound Prosultiamine_Blood This compound in Bloodstream Prosultiamine_Oral->Prosultiamine_Blood Efficient GI Absorption Prosultiamine_Brain This compound in Brain Prosultiamine_Blood->Prosultiamine_Brain Crosses Blood-Brain Barrier (Lipophilic Diffusion) Thiamine Thiamine Prosultiamine_Brain->Thiamine Hydrolysis ThDP Thiamine Diphosphate (ThDP) Thiamine->ThDP Phosphorylation Enzymes Activates ThDP-Dependent Enzymes ThDP->Enzymes

Caption: Workflow of this compound Administration and Conversion.

The Centrality of Thiamine Diphosphate (ThDP) in Neuronal Metabolism

The neuroprotective actions of this compound are fundamentally tied to the function of its active form, ThDP. ThDP is an indispensable coenzyme for a select group of enzymes that sit at the crossroads of glucose metabolism, energy production, and biosynthetic processes.[2][6]

  • Transketolase (TKT): A key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[3]

  • Pyruvate Dehydrogenase Complex (PDHC): The gatekeeper enzyme linking glycolysis to the mitochondrial Krebs cycle.[2][6]

  • α-Ketoglutarate Dehydrogenase Complex (OGDHC): A rate-limiting enzyme within the Krebs cycle.[2][6]

Impairment of these enzymes due to thiamine deficiency leads to a cascade of deleterious effects, including reduced energy production, increased oxidative stress, and accumulation of toxic metabolic byproducts, all of which contribute to neuronal damage.[2]

G cluster_Glycolysis Glycolysis (Cytosol) cluster_PPP Pentose Phosphate Pathway (Cytosol) cluster_Mitochondria Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate TKT Transketolase (TKT) Requires ThDP G6P->TKT PDHC PDH Complex Requires ThDP Pyruvate->PDHC NADPH NADPH (Antioxidant Defense) TKT->NADPH R5P Ribose-5-P (Nucleotide Synthesis) TKT->R5P AcetylCoA Acetyl-CoA PDHC->AcetylCoA OGDHC OGDH Complex Requires ThDP Krebs Krebs Cycle OGDHC->Krebs AcetylCoA->Krebs Krebs->OGDHC ATP ATP (Energy) Krebs->ATP

Caption: Central Role of ThDP-Dependent Enzymes in Metabolism.

Mechanism 1: Attenuation of Oxidative Stress via the Pentose Phosphate Pathway

A primary mechanism of this compound-mediated neuroprotection is the bolstering of the cell's antioxidant defenses through the PPP.[7] The PPP is the principal metabolic route for the production of NADPH (reduced nicotinamide adenine dinucleotide phosphate).[8][9]

The Antioxidant Role of NADPH: NADPH is the essential reducing equivalent for the enzyme glutathione reductase. This enzyme regenerates reduced glutathione (GSH) from its oxidized state (GSSG). GSH is a master antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidases. In states of high metabolic activity or pathological stress, neurons generate significant ROS, and a robust PPP is critical for preventing oxidative damage to lipids, proteins, and DNA.[10][11]

This compound's Impact: By ensuring optimal saturation of Transketolase with its cofactor ThDP, this compound enhances the metabolic flux through the PPP.[3][9] This leads to sustained production of NADPH, thereby increasing the capacity of the glutathione system to neutralize ROS and mitigate oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and ALS.[3][11]

G This compound This compound ThDP ThDP This compound->ThDP TKT Transketolase (TKT) Activation ThDP->TKT PPP Increased Pentose Phosphate Pathway Flux TKT->PPP NADPH ↑ NADPH Production PPP->NADPH GR Glutathione Reductase NADPH->GR GSH ↑ Reduced Glutathione (GSH) GR->GSH Reduces GSSG to GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Protection Neuroprotection (Reduced Oxidative Damage) ROS->Protection

Caption: this compound's Antioxidant Signaling Pathway.

Experimental Protocol 1: Quantification of Oxidative Stress via TBARS Assay

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.

Objective: To quantify lipid peroxidation in neuronal cell cultures or brain tissue homogenates following a neurotoxic challenge, with and without this compound treatment.

Methodology:

  • Sample Preparation:

    • Cell Culture: Lyse treated and untreated neuronal cells in RIPA buffer containing a protease inhibitor cocktail on ice.

    • Tissue: Homogenize brain tissue in cold PBS with a protease inhibitor cocktail.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay for normalization.

  • TBARS Reaction:

    • To 100 µL of sample supernatant, add 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent.

    • Prepare standards using an MDA standard stock solution.

    • Vortex all tubes and incubate at 95°C for 60 minutes.

    • Cool samples on ice for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge at 3,000 rpm for 15 minutes.

    • Transfer 200 µL of the supernatant from each tube to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Analysis:

    • Calculate MDA concentration from the standard curve.

    • Normalize MDA concentration to the total protein concentration for each sample.

    • Compare MDA levels between control, neurotoxin-challenged, and this compound-treated groups. A significant decrease in MDA in the this compound group indicates a reduction in oxidative stress.

Mechanism 2: Enhancement of Mitochondrial Bioenergetics

The brain has an exceptionally high energy demand, consuming approximately 20% of the body's glucose and oxygen.[2] This energy is primarily produced via mitochondrial oxidative phosphorylation. The ThDP-dependent enzymes PDHC and OGDHC are critical for this process.

  • PDHC links the cytosolic process of glycolysis to the mitochondrial Krebs cycle by converting pyruvate into acetyl-CoA.[6]

  • OGDHC is a key rate-limiting enzyme within the Krebs cycle itself.[2]

Consequences of Bioenergetic Failure: Thiamine deficiency cripples these enzymes, leading to impaired glucose oxidation, a dramatic drop in ATP production, and the accumulation of lactate.[2] This bioenergetic failure compromises essential neuronal functions, including maintaining ion gradients, neurotransmitter synthesis, and axonal transport, ultimately triggering cell death pathways.

This compound's Role in Mitochondrial Rescue: By delivering a steady supply of thiamine that is converted to ThDP, this compound ensures the continued function of PDHC and OGDHC.[3][6] This supports efficient glucose metabolism, maintains Krebs cycle flux, and sustains the high levels of ATP production necessary for neuronal survival and function. This mechanism is particularly relevant for neurodegenerative conditions where impaired brain glucose metabolism is a known pathological feature.[12]

Experimental Protocol 2: Assessment of Neuronal Viability via ATP Quantification

This protocol uses a luciferase-based assay to quantify intracellular ATP levels as a direct measure of metabolic health and cell viability.

Objective: To determine if this compound pre-treatment can preserve neuronal viability and ATP levels in the face of a metabolic or excitotoxic insult.

Methodology:

  • Cell Culture and Treatment:

    • Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well white-walled, clear-bottom plate.

    • Pre-treat cells with various concentrations of this compound for 24 hours.

    • Introduce a neurotoxic stressor (e.g., glutamate for excitotoxicity, or a mitochondrial complex inhibitor like rotenone). Include untreated and vehicle-only controls.

    • Incubate for the desired challenge period (e.g., 6-24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add a volume of ATP reagent equal to the culture medium volume in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Analysis:

    • Subtract background luminescence (from cell-free wells).

    • Express data as a percentage of the untreated control.

    • A preservation of ATP levels in the this compound-treated groups compared to the stressor-only group indicates a protective effect on cellular bioenergetics.

Summary of Supporting Evidence

The neuroprotective mechanisms of thiamine precursors are supported by a growing body of research. While direct clinical trials on this compound for major neurodegenerative diseases are less common, extensive research on the highly related lipophilic thiamine derivative, benfotiamine, provides strong correlative evidence.

FindingObservationImplication for this compoundReference(s)
Preclinical Models Benfotiamine decreased oxidative stress, inflammation, and neurofibrillary tangle formation in mouse models of neurodegeneration.Suggests a direct antioxidant and anti-inflammatory effect in the CNS, likely mediated by the same ThDP-dependent pathways.[9]
Alzheimer's Disease Impaired glucose metabolism and reduced activity of ThDP-dependent enzymes are known early features of Alzheimer's disease.Providing a highly bioavailable source of thiamine can directly address this core metabolic defect.[12]
Clinical Trials (Benfotiamine) A pilot study in patients with mild cognitive impairment or early Alzheimer's showed that benfotiamine was safe and suggested a slowed rate of cognitive decline.Provides clinical proof-of-concept that enhancing brain thiamine levels is a viable therapeutic strategy.[13][14]

Conclusion and Future Directions

This compound's mechanism of action in neuroprotection is multifaceted, addressing fundamental aspects of neuronal health. Its ability to efficiently cross the blood-brain barrier and bolster the activity of key ThDP-dependent enzymes provides a dual benefit: it enhances antioxidant defenses by stimulating the NADPH-producing pentose phosphate pathway and supports mitochondrial energy production by maintaining Krebs cycle function. This two-pronged approach makes this compound and other lipophilic thiamine derivatives compelling candidates for the treatment and prevention of neurodegenerative diseases characterized by metabolic deficits and oxidative stress.

Future research should focus on head-to-head comparisons of different thiamine precursors in various neurodegenerative models, clarifying the specific roles of their unique metabolites, and conducting larger-scale clinical trials to validate these promising mechanistic findings in patient populations.

References

  • Patsnap Synapse. (2024-06-15).
  • Patsnap Synapse. (2024-07-17).
  • Taylor & Francis. (n.d.).
  • ResearchGate. (2021-05-18). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.
  • CymitQuimica. (n.d.). CAS 59-58-5: this compound.
  • IntechOpen. (n.d.).
  • Ge, T., Yang, W., et al. (n.d.). The pentose phosphate pathway in health and disease. PMC - PubMed Central.
  • MDPI. (n.d.).
  • Lu'o'ng, K. V. Q., & Nguyễn, L. T. H. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. PMC - PubMed Central.
  • Rutgers Health. (2026-01-13). Rutgers Health Begins Clinical Trial to Determine If B1 Can Slow Alzheimer's Disease.
  • Abcam. (n.d.).
  • ClinicalTrials.gov. (n.d.). Benfotiamine in Alzheimer's Disease: A Pilot Study.
  • Cornell Chronicle. (2024-12-23).
  • PubMed. (n.d.).
  • MDPI. (n.d.).

Sources

An In-depth Technical Guide to the Therapeutic Potential of Prosultiamine in Alzheimer’s Disease

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Re-evaluating Thiamine's Role in Neurodegeneration

For decades, the link between severe thiamine (Vitamin B1) deficiency and neurological dysfunction has been unequivocally established, most notably in Wernicke-Korsakoff syndrome. However, emerging and compelling evidence now positions a more subtle, chronic brain-specific thiamine deficit as a critical, actionable target in the pathophysiology of Alzheimer’s disease (AD). The core challenge has not been the lack of thiamine in the diet, but rather its inefficient transport into and utilization by the aging and diseased brain.[1][2] This guide delves into the therapeutic rationale for using prosultiamine, a lipophilic thiamine derivative, to overcome this barrier. By examining its superior pharmacokinetics and multifaceted neuroprotective mechanisms—from restoring fundamental energy metabolism to mitigating oxidative stress and neuroinflammation—we present a comprehensive case for its investigation and development as a disease-modifying therapy for Alzheimer's disease. While much of the direct clinical evidence has been generated with the analogous compound benfotiamine, the shared mechanism of enhanced central nervous system (CNS) thiamine delivery provides a powerful proof-of-concept for the therapeutic class to which this compound belongs.

The Foundational Problem: Brain-Specific Thiamine Hypometabolism in Alzheimer's Disease

Alzheimer's disease is invariably characterized by a significant reduction in cerebral glucose metabolism, a feature observable even in preclinical stages.[3] This bioenergetic collapse is not merely a consequence of neurodegeneration but is increasingly understood as a key driver of it. Thiamine, in its active form thiamine diphosphate (ThDP), is an indispensable cofactor for three critical enzymes in glucose metabolism:

  • Pyruvate Dehydrogenase Complex (PDHC): The gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[4]

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme within the TCA cycle, essential for cellular ATP production.[5][6]

  • Transketolase (TK): A key enzyme in the pentose phosphate pathway (PPP), which generates NADPH for antioxidant defense and produces precursors for nucleotide synthesis.[4]

Studies of post-mortem AD brains reveal a stark reality: the activities of these thiamine-dependent enzymes are significantly diminished, with KGDHC and transketolase activities reduced by over 75% and 45%, respectively.[7] This enzymatic impairment occurs despite adequate thiamine levels in the blood, pointing to a localized deficiency within the brain tissue itself.[1][2] Preclinical models robustly support this connection; inducing thiamine deficiency in animals creates a pathology strikingly similar to AD, including cognitive deficits, amyloid plaque exacerbation, tau hyperphosphorylation, neuroinflammation, and oxidative stress.[5][8][9][10]

The failure of early clinical trials using high-dose standard thiamine hydrochloride underscores a critical point: hydrophilic thiamine poorly crosses the blood-brain barrier (BBB).[11] This highlights the necessity of a delivery vehicle that can efficiently penetrate the CNS.

This compound: A Superior Thiamine Delivery System

This compound (Thiamine Propyl Disulfide) is a synthetic, lipophilic derivative of thiamine designed for enhanced bioavailability. Its mechanism of superiority is rooted in its chemical structure.

  • Lipophilicity and Absorption: Unlike water-soluble thiamine, this compound is fat-soluble, allowing it to be readily absorbed from the gastrointestinal tract and, crucially, to passively diffuse across cell membranes, including the endothelial cells of the blood-brain barrier.[12]

  • Intracellular Conversion: Once inside the cell, this compound's disulfide bond is cleaved, releasing thiamine, which is then phosphorylated to its active form, ThDP.[12]

  • Sustained Activity: This efficient delivery mechanism leads to higher and more sustained intracellular concentrations of ThDP in tissues with high metabolic demand, like the brain, compared to equivalent doses of standard thiamine.[12]

This enhanced delivery is the cornerstone of its therapeutic potential, enabling the restoration of thiamine-dependent processes where they are most compromised.

Table 1: Comparative Properties of Thiamine Formulations
FeatureThiamine HydrochlorideThis compound Benfotiamine
Chemical Class Thiamine SaltThiamine Disulfide DerivativeS-acyl Thioester Derivative
Solubility Water-soluble (Hydrophilic)Fat-soluble (Lipophilic)Fat-soluble (Lipophilic)
Primary Absorption Active transport (saturable)Passive diffusionPassive diffusion
Bioavailability Low to moderateHighHigh
Blood-Brain Barrier Penetration PoorExcellentModerate
Primary Active Form Thiamine Diphosphate (ThDP)Thiamine Diphosphate (ThDP)Thiamine Diphosphate (ThDP)
Diagram 1: this compound Pharmacokinetic Pathway

This diagram illustrates the journey of this compound from oral administration to its action within a neuron.

G cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_brain Central Nervous System Oral Oral Administration of this compound Absorb Passive Absorption (Lipophilic) Oral->Absorb Circulate This compound in Circulation Absorb->Circulate BBB Crosses Blood-Brain Barrier (BBB) Circulate->BBB Neuron Neuronal Uptake BBB->Neuron Convert Conversion to Thiamine Neuron->Convert Phospho Phosphorylation to Thiamine Diphosphate (ThDP - Active Form) Convert->Phospho Action Metabolic & Neuroprotective Action Phospho->Action Restores Enzyme Function

Caption: Workflow of this compound's absorption, CNS delivery, and activation.

The Multifaceted Mechanism of Neuroprotection

This compound's therapeutic action extends beyond simple metabolic correction. By restoring ThDP levels, it initiates a cascade of downstream effects that counter the core pathologies of Alzheimer's disease.

Restoration of Energy Metabolism and Cholinergic Function

The primary effect is the reactivation of KGDHC and PDHC. Restoring flux through the TCA cycle replenishes cellular ATP, providing the necessary energy for neuronal maintenance, synaptic transmission, and ion gradient homeostasis. Furthermore, PDHC is critical for the synthesis of acetylcholine, the key neurotransmitter depleted in AD. Thiamine deficiency is known to produce a profound cholinergic deficit, which can be ameliorated by restoring thiamine levels.[5][8]

Mitigation of Oxidative Stress and Glycotoxicity

By reactivating transketolase (TK), this compound enhances the Pentose Phosphate Pathway. This has two major benefits:

  • Increased NADPH Production: NADPH is the primary reducing equivalent for glutathione reductase, which recycles oxidized glutathione (GSSG) back to its reduced state (GSH). GSH is the most abundant endogenous antioxidant, critical for neutralizing reactive oxygen species (ROS).

  • Reduced Glycotoxicity: Enhanced PPP activity shunts excess glucose metabolites away from pathways that form Advanced Glycation End-products (AGEs).[13] AGEs are toxic protein modifications that promote oxidative stress and inflammation and are implicated in AD pathology.

Attenuation of Neuroinflammation

Thiamine deficiency is a potent trigger for neuroinflammation, causing the activation of microglia and astrocytes.[8][14] This inflammatory state contributes to neuronal damage and accelerates disease progression. Preclinical studies using the thiamine analogue benfotiamine have demonstrated a marked reduction in inflammatory markers, such as glial fibrillary acidic protein (GFAP), in animal models of AD.[8] This anti-inflammatory effect is likely mediated by the reduction of upstream metabolic stressors like ROS and AGEs.

Diagram 2: this compound's Core Mechanisms of Action in a Neuron

G cluster_pathways ThDP-Dependent Enzyme Reactivation cluster_outcomes Neuroprotective Outcomes This compound This compound (crosses BBB) ThDP Thiamine Diphosphate (ThDP) This compound->ThDP Intracellular Conversion PDHC PDHC ThDP->PDHC Cofactor for KGDHC KGDHC ThDP->KGDHC Cofactor for TK Transketolase (TK) ThDP->TK Cofactor for ACh ↑ Acetylcholine Synthesis PDHC->ACh ATP ↑ ATP Production (Energy Homeostasis) KGDHC->ATP ROS ↓ Oxidative Stress (via ↑ NADPH) TK->ROS AGEs ↓ AGE Formation TK->AGEs NeuronHealth NeuronHealth ATP->NeuronHealth Improved Neuronal Health & Function ACh->NeuronHealth Improved Neuronal Health & Function Inflammation ↓ Neuroinflammation ROS->Inflammation Reduces Triggers for ROS->NeuronHealth Improved Neuronal Health & Function AGEs->Inflammation Reduces Triggers for AGEs->NeuronHealth Improved Neuronal Health & Function Inflammation->NeuronHealth Improved Neuronal Health & Function

Caption: this compound restores ThDP, impacting key enzymes and downstream pathology.

Preclinical and Clinical Evidence: A Proof-of-Concept

While this compound itself awaits large-scale clinical trials in AD, a wealth of data from its close analogue, benfotiamine, provides a robust proof-of-concept for this therapeutic strategy.

Preclinical Evidence

In numerous transgenic mouse models of AD (e.g., APP/PS1), treatment with benfotiamine has been shown to:

  • Improve Cognitive Function: Reversing memory deficits in behavioral tasks like the Morris water maze.[15]

  • Reduce Amyloid Pathology: Significantly decreasing the number and burden of amyloid-β plaques.[14][16]

  • Lessen Tau Hyperphosphorylation: Inhibiting the activity of glycogen synthase kinase-3β (GSK3β), a key kinase involved in tau pathology.[14]

  • Ameliorate Core Pathologies: Efficiently mitigating diminished glucose metabolism, oxidative stress, and inflammation.[13][17]

Table 2: Summary of Key Preclinical Findings with Benfotiamine in AD Models
Study FocusAnimal ModelKey FindingsImplication for this compound
Cognitive Function & PathologyAPP/PS1 MiceImproved spatial memory; Dose-dependent reduction in Aβ plaque number.[16]Suggests potential to modify core cognitive and pathological features of AD.
Tau PathologyAnimal Model of ADSuppressed GSK3β activity, a key tau kinase; Reduced levels of phosphorylated tau.[14]Indicates a possible mechanism for halting the progression of neurofibrillary tangles.
NeuroinflammationSTZ-induced AD ModelReversed inflammation and diminished GFAP (astrocyte activation marker).[8]Points to a role in calming the chronic inflammatory state that drives neurodegeneration.
Clinical Evidence (Benfotiamine)

A landmark Phase IIa randomized, double-blind, placebo-controlled trial provided the first clinical evidence of efficacy in humans with amnestic Mild Cognitive Impairment (aMCI) or mild AD.

  • Study Design: 70 participants were treated for 12 months with either benfotiamine (600 mg/day) or a placebo.[8][13]

  • Safety: The treatment was found to be safe and very well tolerated.[13]

  • Efficacy Outcomes:

    • Cognition (ADAS-Cog): The benfotiamine group showed a 43% reduction in the rate of cognitive decline compared to the placebo group (p=0.125), indicating a strong trend toward significance.[8][13]

    • Clinical Dementia Rating (CDR): Worsening in the CDR score was 77-79% lower in the benfotiamine group (p<0.05), a statistically significant finding suggesting a meaningful impact on daily function.[8][13]

    • Biomarkers: Benfotiamine significantly reduced the accumulation of plasma AGEs, confirming its mechanism of action in a clinical setting.[13]

These encouraging results have led to the launch of a large, multi-center Phase 2 study (The BenfoTeam Study) funded by the National Institutes of Health (NIH) to definitively assess the efficacy of benfotiamine in early AD.[3][17][18]

Table 3: Key Clinical Outcomes from the Phase IIa Benfotiamine Trial
Outcome MeasurePlacebo Group (Decline)Benfotiamine Group (Decline)Reduction in Declinep-value
ADAS-Cog (Cognition)Increase of 3.2 pointsIncrease of 1.8 points43%0.125
CDR-SB (Global Function)Increase of 1.1 pointsIncrease of 0.25 points~77%0.034
Plasma AGEs (Biomarker)Increase observedDecrease observedSignificant Reduction0.044
(Data synthesized from Gibson et al., 2022 and Luchsinger et al., 2021)[8][13]

Methodologies for Evaluating this compound

For drug development professionals, a clear pathway for preclinical and clinical evaluation is essential.

Preclinical Evaluation Workflow

A robust preclinical program would involve inducing a combined AD and thiamine-deficient pathology in a relevant animal model.

Diagram 3: Preclinical Evaluation Workflow for this compound

G cluster_model 1. Model Selection & Induction cluster_treatment 2. Treatment Groups cluster_analysis 3. Outcome Analysis cluster_result 4. Data Interpretation Model Select AD Mouse Model (e.g., 5XFAD, APP/PS1) Induce Induce Thiamine Deficiency (Pyrithiamine + TD Diet) Model->Induce G1 Group 1: Vehicle Control Induce->G1 Randomize G2 Group 2: this compound (Low Dose) Induce->G2 Randomize G3 Group 3: this compound (High Dose) Induce->G3 Randomize G4 Group 4: Standard Thiamine Induce->G4 Randomize Behavior Behavioral Testing (Cognition, Memory) G1->Behavior Assess G2->Behavior Assess G3->Behavior Assess G4->Behavior Assess Histo Histopathology (Aβ Plaques, p-Tau, Gliosis) Behavior->Histo Assess Biochem Biochemical Assays (Enzyme Activity, ROS, AGEs) Histo->Biochem Assess Result Compare this compound vs. Controls on all outcomes Biochem->Result

Caption: A structured workflow for preclinical testing of this compound in an AD model.

Step-by-Step Protocol: Assessing Brain Thiamine Status

Protocol: Erythrocyte Transketolase (ETK) Activity Assay

This functional assay is a gold-standard method for assessing systemic thiamine status and can be adapted for tissue homogenates.

  • Sample Preparation: Collect whole blood in heparinized tubes. Prepare a hemolysate from washed erythrocytes. For brain tissue, prepare a cytosolic fraction from homogenized samples.

  • Assay Principle: The assay measures the rate of conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate by transketolase.

  • Procedure: a. Divide the sample into two aliquots. b. To one aliquot, add a saturating amount of exogenous Thiamine Diphosphate (TPP). This measures the total potential enzyme activity. c. To the other aliquot, add a saline control. This measures the basal enzyme activity, which is dependent on the endogenous TPP. d. Incubate both samples with the enzyme substrates. e. Measure the rate of substrate consumption or product formation spectrophotometrically.

  • Calculation (TPP Effect):

    • TPP Effect (%) = ((Activity with added TPP - Basal Activity) / Basal Activity) * 100

  • Interpretation: A high TPP effect (typically >15-25%) indicates a functional thiamine deficiency, as a large portion of the apoenzyme is unsaturated with its cofactor.[4][5]

Future Directions and Conclusion

The evidence strongly suggests that correcting brain thiamine deficiency is a viable and compelling therapeutic strategy for Alzheimer's disease. The success of the benfotiamine Phase IIa trial provides a powerful tailwind for the development of other high-bioavailability thiamine prodrugs, like this compound.

Key Future Steps:

  • Direct Clinical Trials: A well-designed, placebo-controlled clinical trial of this compound in patients with MCI or early AD is the critical next step to establish its specific safety and efficacy profile.

  • Biomarker Development: Further investigation into biomarkers beyond AGEs, such as specific metabolic flux markers or neuroinflammatory cytokines, will help in monitoring treatment response and patient stratification.

  • Comparative Studies: Head-to-head studies comparing the CNS bioavailability and efficacy of different lipophilic thiamine derivatives (e.g., this compound vs. benfotiamine vs. sulbutiamine) would be highly informative for optimizing therapy.

References

  • Gibson, G.E., et al. (2016). Vitamin B1 (thiamine) and dementia. Annals of the New York Academy of Sciences. Available at: [Link]

  • Gibson, G.E., Feldman, H.H., et al. (2022). Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease. Frontiers in Pharmacology. Available at: [Link]

  • Karuppagounder, S.S., et al. (2009). Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer's mouse model. Neurobiology of Aging. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. Available at: [Link]

  • Ke, Z.J. & Gibson, G.E. (2004). Thiamine deficiency induces oxidative stress and apoptosis in cultured human neuroblastoma cells. Neurochemistry International. (Note: General reference on thiamine deficiency and oxidative stress, analogous to the cited article on alcohol-related dementia). Available at: [Link]

  • University of Iowa Health Care. (2024). University of Iowa Health Care is evaluating a synthetic version of vitamin B1 for the treatment of Alzheimer's disease. University of Iowa Health Care News. Available at: [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. Available at: [Link]

  • Blass, J.P. (2021). Supplemental thiamine as a practical, potential way to prevent Alzheimer's disease from commencing. Journal of Alzheimer's Disease Reports. Available at: [Link]

  • Kingsport Times News. (2025). Could a Synthetic Form of Thiamine (Vitamin B1) be a Potential Ally Against Early Alzheimer's Disease? Kingsport Times News. Available at: [Link]

  • Nolan, K.A., et al. (1991). A trial of thiamine in Alzheimer's disease. Archives of Neurology. Available at: [Link]

  • Pan, X., et al. (2016). Role of Thiamine in Alzheimer's Disease. BioMed Research International. Available at: [Link]

  • UC San Diego Health. (2022). Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative. UC San Diego Health Newsroom. Available at: [Link]

  • Luchsinger, J.A., et al. (2021). Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial. Journal of Alzheimer's Disease. Available at: [Link]

  • Bettendorff, L., et al. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Molecules. Available at: [Link]

  • Gibson, G.E. & Blass, J.P. (2007). Abnormal Thiamine-Dependent Processes in Alzheimer's Disease. Lessons from Diabetes. Molecular Neurobiology. Available at: [Link]

  • The Wall Street Journal. (2015). Lack of Vitamin B1 May Lead to Alzheimer's. YouTube. Available at: [Link]

  • Attaluri, P., et al. (2024). Thiamine Deficiency in Diabetes: Implications for Diabetic Ketoacidosis. Metabolites. Available at: [Link]

  • Rutgers Health. (2026). Rutgers Health Begins Clinical Trial to Determine If B1 Can Slow Alzheimer's Disease. Rutgers Health News. Available at: [Link]

  • Pan, X., et al. (2010). Benfotiamine but not fursultiamine reduces the formation of amyloid plaques... ResearchGate. Available at: [Link]

  • Sheu, K.F., et al. (1985). Reduced activities of thiamine-dependent enzymes in the brains and peripheral tissues of patients with Alzheimer's disease. Annals of Neurology. Available at: [Link]

Sources

The Role of Prosultiamine in Optimizing Mitochondrial Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mitochondrial dysfunction is a central pathological feature in a wide array of metabolic and neurodegenerative diseases. The intricate process of cellular energy production, primarily occurring within the mitochondria, is highly dependent on a consistent supply of essential cofactors. Thiamine (Vitamin B1), in its active form, thiamine pyrophosphate (TPP), is indispensable for key enzymatic reactions that fuel the Krebs cycle and oxidative phosphorylation. However, the therapeutic efficacy of conventional thiamine supplementation is often limited by its poor bioavailability. Prosultiamine, a lipophilic derivative of thiamine, overcomes this limitation, offering a more efficient means of augmenting intracellular thiamine levels. This technical guide provides an in-depth exploration of the effects of this compound on mitochondrial energy metabolism, grounded in the fundamental biochemistry of thiamine-dependent pathways. We will dissect the mechanism of action of this compound, its impact on critical mitochondrial enzyme complexes, and its subsequent influence on ATP production and reactive oxygen species (ROS) homeostasis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the robust assessment of these mitochondrial parameters, empowering researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound and other mitochondrial-targeted compounds.

Introduction: The Bioenergetic Bottleneck of Thiamine Deficiency

Mitochondria, the powerhouses of the cell, are the primary sites of ATP synthesis through the orchestrated processes of the Krebs cycle and the electron transport chain (ETC). The efficiency of this energy-generating machinery is contingent upon the seamless functioning of several multi-enzyme complexes. Thiamine pyrophosphate (TPP) serves as a pivotal cofactor for two such critical complexes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH).[1][2]

A deficiency in thiamine leads to a cascade of detrimental metabolic consequences. Insufficient TPP impairs the activity of PDC and α-KGDH, leading to a bottleneck in the entry of pyruvate-derived acetyl-CoA into the Krebs cycle and a disruption of the cycle itself.[3][4] This impairment results in a state of "pseudo-hypoxia," where despite adequate oxygen supply, cells are unable to utilize it effectively for energy production.[5] The metabolic shift towards anaerobic glycolysis leads to lactic acidosis and a significant reduction in ATP synthesis.[6] Concurrently, the dysfunctional electron flow within the ETC can lead to an increase in the production of damaging reactive oxygen species (ROS).[6]

This compound, a synthetic thiamine derivative, was developed to address the poor absorption and bioavailability of standard thiamine.[1] Its lipophilic nature allows for enhanced passive diffusion across cell membranes and the blood-brain barrier, leading to higher and more sustained intracellular concentrations of thiamine.[1] Once inside the cell, this compound is converted to thiamine, which is then phosphorylated to its active form, TPP.[1]

This guide will elucidate the profound impact of this enhanced thiamine delivery on mitochondrial function, with a focus on this compound's role in restoring and optimizing cellular bioenergetics.

Molecular Mechanisms of this compound in Mitochondrial Metabolism

The effects of this compound on mitochondrial energy metabolism are intrinsically linked to its ability to replenish and elevate intracellular TPP levels. This, in turn, directly influences the activity of key mitochondrial enzymes.

Restoration of Pyruvate Dehydrogenase Complex (PDC) Activity

The PDC is the gatekeeper enzyme that links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. This multi-enzyme complex absolutely requires TPP for the activity of its E1 subunit (pyruvate dehydrogenase).[7] In a state of thiamine deficiency, reduced TPP levels lead to a decrease in PDC activity, causing an accumulation of pyruvate and lactate.[6]

By efficiently delivering thiamine, this compound ensures the saturation of the E1 subunit with its essential cofactor, TPP, thereby restoring and maximizing PDC activity. This facilitates the conversion of pyruvate to acetyl-CoA, fueling the Krebs cycle for efficient energy production.[8]

Enhancement of α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Function

The α-KGDH complex is a critical rate-limiting enzyme within the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Similar to PDC, the E1 subunit of α-KGDH is TPP-dependent.[3][9] Thiamine deficiency compromises α-KGDH activity, further disrupting the Krebs cycle and limiting the production of reducing equivalents (NADH and FADH₂) necessary for the electron transport chain.[3][10]

This compound supplementation, by increasing TPP availability, enhances α-KGDH function, thereby promoting the smooth progression of the Krebs cycle and maximizing the generation of substrates for oxidative phosphorylation.[11]

Impact on Oxidative Phosphorylation and ATP Synthesis

By ensuring the optimal functioning of both PDC and α-KGDH, this compound indirectly but powerfully stimulates oxidative phosphorylation. The increased flux of acetyl-CoA and the enhanced activity of the Krebs cycle lead to a greater supply of NADH and FADH₂ to the electron transport chain. This, in turn, drives a higher rate of proton pumping and the generation of a robust proton-motive force, which is harnessed by ATP synthase to produce ATP.

Attenuation of Mitochondrial Oxidative Stress

Thiamine deficiency-induced mitochondrial dysfunction is a significant source of oxidative stress. The impaired electron flow in the ETC can lead to the leakage of electrons and the subsequent formation of superoxide radicals (O₂⁻•).[6] By restoring the efficiency of the Krebs cycle and the supply of reducing equivalents to the ETC, this compound helps to maintain a smooth and efficient electron flow, thereby minimizing the generation of ROS. Furthermore, some studies suggest that thiamine derivatives may possess direct antioxidant properties, although the primary mechanism is believed to be the restoration of metabolic function.[12] Studies have indicated that this compound may reduce oxidative stress and inflammation in neural tissues, potentially offering neuroprotective effects.[1]

Diagram of this compound's Influence on Mitochondrial Energy Metabolism

Prosultiamine_Mitochondrial_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Thiamine Thiamine This compound->Thiamine Conversion TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation PDH Pyruvate Dehydrogenase Complex (PDC) TPP->PDH Cofactor aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) TPP->aKGDH Cofactor Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Activity Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle ETC Electron Transport Chain Krebs_Cycle->ETC NADH, FADH₂ ATP ATP ETC->ATP Oxidative Phosphorylation ROS Reduced ROS ETC->ROS Efficient Electron Flow

Caption: this compound's conversion to TPP enhances PDC and α-KGDH activity.

Experimental Protocols for Assessing Mitochondrial Function

To empirically validate the effects of this compound on mitochondrial energy metabolism, a series of robust and reproducible assays are required. The following protocols provide step-by-step methodologies for the key assessments.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration in isolated mitochondria or intact cells.[13][14][15]

Experimental Workflow for Seahorse XF Analyzer

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Plate_Mito Plate Mitochondria (5-10 µg/well) Isolate_Mito->Plate_Mito Load_Plate Load Cell Plate Plate_Mito->Load_Plate Prepare_Compounds Prepare Substrates & Inhibitors (e.g., ADP, Oligomycin, FCCP, Rotenone/Antimycin A) Calibrate Calibrate Seahorse Analyzer Prepare_Compounds->Calibrate Calibrate->Load_Plate Run_Assay Run Mito Stress Test Load_Plate->Run_Assay Analyze_OCR Analyze OCR Data Run_Assay->Analyze_OCR Calculate_Parameters Calculate Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity Analyze_OCR->Calculate_Parameters

Caption: Workflow for measuring mitochondrial OCR using the Seahorse XF Analyzer.

Step-by-Step Protocol:

  • Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Mitochondrial Plating: Adhere isolated mitochondria to the bottom of a Seahorse XF microplate at a concentration of 5-10 µg of mitochondrial protein per well in a mitochondrial assay solution (MAS).

  • Preparation of Compounds: Prepare stock solutions of substrates (e.g., pyruvate, malate, succinate) and mitochondrial inhibitors (e.g., ADP, oligomycin, FCCP, rotenone/antimycin A) in MAS.

  • Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Calibrate the instrument with the prepared compounds loaded into the appropriate ports of the sensor cartridge.

  • Assay Execution: Place the cell plate with the isolated mitochondria into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the corresponding changes in OCR.

  • Data Analysis: Utilize the Seahorse Wave software to analyze the OCR data and calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Mitochondrial ATP Production

A luciferase-based bioluminescent assay is a highly sensitive method for quantifying ATP levels.[16][17][18][19]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing D-luciferin and firefly luciferase. Prepare ATP standards of known concentrations.

  • Mitochondrial Incubation: Incubate isolated mitochondria (or cell lysates) with substrates for oxidative phosphorylation (e.g., pyruvate, malate, ADP) in the presence or absence of this compound.

  • Lysis (for whole cells): If using whole cells, lyse the cells to release the intracellular ATP.

  • Luminescence Measurement: Add the luciferase reaction buffer to the samples and standards. Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve using the ATP standards. Calculate the ATP concentration in the samples based on the standard curve and normalize to protein concentration.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

MitoSOX™ Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[20][21][22]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or control vehicle for the desired time. Include positive (e.g., Antimycin A) and negative controls.

  • MitoSOX™ Red Staining: Prepare a 5 µM working solution of MitoSOX™ Red in warm buffer (e.g., HBSS). Remove the culture medium from the cells and incubate with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission ~510/580 nm).

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in buffer, and analyze on a flow cytometer using the PE channel.

  • Data Quantification: Quantify the mean fluorescence intensity of the cell populations. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Expected Outcomes and Data Interpretation

While direct quantitative data for this compound's effects on these specific mitochondrial assays are not widely published, we can hypothesize the expected outcomes based on its mechanism of action.

Table 1: Predicted Effects of this compound on Mitochondrial Parameters

ParameterAssayExpected Effect of this compoundRationale
Mitochondrial Respiration Seahorse XF AnalyzerIncrease in Basal and Maximal RespirationEnhanced PDC and α-KGDH activity increases substrate flux into the ETC.
ATP Production Luciferase-based AssayIncreased ATP LevelsImproved oxidative phosphorylation efficiency due to enhanced substrate supply.
Mitochondrial ROS MitoSOX™ Red StainingDecreased Superoxide LevelsMore efficient electron transport reduces electron leakage and subsequent superoxide formation.

It is crucial to note that these are anticipated effects. Rigorous experimentation, as outlined in the provided protocols, is necessary to empirically determine the precise quantitative impact of this compound on mitochondrial energy metabolism in various cell types and disease models.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for conditions associated with mitochondrial dysfunction, primarily through its ability to circumvent the bioavailability limitations of conventional thiamine. By efficiently augmenting intracellular TPP levels, this compound can restore the function of critical mitochondrial enzymes, thereby enhancing ATP production and mitigating oxidative stress. The experimental frameworks provided in this guide offer a robust platform for researchers and drug developers to further investigate and validate the bioenergetic benefits of this compound.

Future research should focus on conducting comprehensive studies to generate quantitative data on the direct effects of this compound on mitochondrial respiration, ATP synthesis, and ROS production in various preclinical models of mitochondrial and neurodegenerative diseases. Head-to-head comparisons with other thiamine derivatives, such as benfotiamine, would also be invaluable in elucidating the most effective strategies for targeting thiamine-dependent mitochondrial pathways.[23][24][25][26] Ultimately, a deeper understanding of this compound's impact on mitochondrial energy metabolism will be instrumental in translating its therapeutic potential into clinical applications for a range of debilitating diseases.[8][27][28][29]

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Neuroprotective Activity of Polyphenol-Rich Ribes diacanthum Pall against Oxidative Stress in Glutamate-Stimulated HT-22 Cells and a Scopolamine-Induced Amnesia Animal Model. (2020-09-21). PubMed Central. Retrieved from [Link]

  • Oxidative Stress and Antioxidants in Neurodegenerative Disorders. (2020-01-13). MDPI. Retrieved from [Link]

  • Therapies for mitochondrial diseases and current clinical trials. (2017-06-28). PMC. Retrieved from [Link]

  • Thiamine deficiency: a commonly unrecognised but easily treatable condition. (2022-09-09). PMC. Retrieved from [Link]

  • Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021-05-21). MDPI. Retrieved from [Link]

  • Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. (2014-11). PubMed. Retrieved from [Link]

  • Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability. (2010-06-01). PubMed Central. Retrieved from [Link]

  • Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex. (1983-11-02). PubMed. Retrieved from [Link]

  • Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. (2016-10-01). PubMed. Retrieved from [Link]

  • Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. (n.d.). Agilent. Retrieved from [Link]

  • Therapies for Mitochondrial Disease: Past, Present, and Future. (2025-07-25). PMC. Retrieved from [Link]

  • Analysis of Mitochondrial Function in Cell Membranes as Indicator of Tissue Vulnerability to Drugs in Humans. (2022-09-02). PMC. Retrieved from [Link]

  • Hiding in Plain Sight: Modern Thiamine Deficiency. (2021-09-24). MDPI. Retrieved from [Link]

  • A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. (2021-04-20). PMC. Retrieved from [Link]

  • Thiamine Compounds Alleviate Oxidative Stress, Over-Expression of Pro-Inflammatory Markers and Behavioral Abnormalities in a Mouse Predation Model of PTSD. (2023-01-13). MDPI. Retrieved from [Link]

  • Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer. (2018-01-01). PubMed. Retrieved from [Link]

  • The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. (2020-11-20). MDPI. Retrieved from [Link]

  • The importance of thiamine (vitamin B1) in humans. (2023-10-10). Portland Press. Retrieved from [Link]

  • Alpha-ketoglutarate dehydrogenase deficiency. (n.d.). MedLink Neurology. Retrieved from [Link]

  • Thiamine pyrophosphate. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines. (2019-01-18). PMC. Retrieved from [Link]

  • Comparative bioavailability of various thiamine derivatives after oral administration. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Mitochondrial staining of NK cells by flow cytometry. (2023-07-12). Protocols.io. Retrieved from [Link]

  • Isolated Mitochondria Assay using the XF24 Analyzer. (2004-09-11). WK Lab. Retrieved from [Link]

  • Independent Modulation of the Activity of α-Ketoglutarate Dehydrogenase Complex by Ca2+ and Mg2+. (1996-01-01). ACS Publications. Retrieved from [Link]

  • Brain mitochondrial metabolism in experimental thiamine deficiency. (1984-03). Neurology. Retrieved from [Link]

  • Pyruvate Dehydrogenase Mechanism: The Chemistry of TPP. (2018-07-16). YouTube. Retrieved from [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. Retrieved from [Link]

  • Advances in drug therapy for mitochondrial diseases. (2018-07). Annals of Translational Medicine. Retrieved from [Link]

  • The Key Role of Mitochondrial Function in Health and Disease. (2023-09-01). MDPI. Retrieved from [Link]

  • tca cycle + electron - transport chain. (2019). Doctor 2019. Retrieved from [Link]

  • MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. (2015-08-01). PMC. Retrieved from [Link]

  • A Modern Approach to the Treatment of Mitochondrial Disease. (2013-03-22). PMC. Retrieved from [Link]

  • Schematic flowchart for the isolated mitochondria assay using the... (n.d.). ResearchGate. Retrieved from [Link]

  • Daytime-Dependent Effects of Thiamine on the Thiamine Pool and Pyruvate Dehydrogenase Regulation in the Brain and Heart. (2020-09-29). MDPI. Retrieved from [Link]

Sources

Prosultiamine: Pharmacokinetics, Tissue Distribution, and Blood-Brain Barrier Penetration Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prosultiamine (Thiamine Propyl Disulfide, TPD) represents a class of lipophilic thiamine derivatives designed to overcome the rate-limiting transport mechanisms that restrict the bioavailability of water-soluble Thiamine HCl. Unlike standard thiamine, which relies on saturable high-affinity carriers (THTR-1 and THTR-2), this compound utilizes a passive diffusion mechanism driven by its disulfide structure.

This technical guide analyzes the pharmacokinetic (PK) profile of this compound, with a specific focus on its superior Blood-Brain Barrier (BBB) penetration compared to other derivatives like benfotiamine. It provides a validated experimental framework for quantifying this compound-derived thiamine in biological matrices using LC-MS/MS.

Chemical Basis of Bioavailability: The Disulfide Exchange Mechanism

The core advantage of this compound lies in its chemical masking of the thiazole ring. The molecule remains lipophilic and stable in the extracellular environment but acts as a "Trojan Horse" upon cellular entry.

Mechanism of Action[1][2]
  • Absorption: this compound crosses the intestinal mucosa via passive diffusion, bypassing the saturation kinetics of THTR-1 transporters.

  • Cellular Entry & Activation: Once inside the cytoplasm (or erythrocyte), the disulfide bond undergoes a thiol-disulfide exchange reaction with intracellular Glutathione (GSH) or cysteine.

  • Trapping: This reaction releases free thiamine, which is immediately phosphorylated by Thiamine Pyrophosphokinase (TPK) into Thiamine Pyrophosphate (TPP). TPP is charged and impermeable, effectively "trapping" the vitamin inside the cell.

Diagram: Metabolic Activation Pathway

Prosultiamine_Metabolism cluster_cell Intracellular Environment (Erythrocyte/Neuron) This compound This compound (Lipophilic) Membrane Cell Membrane (Passive Diffusion) This compound->Membrane High Uptake Exchange Thiol-Disulfide Exchange (via GSH) Membrane->Exchange Enters Cytosol Cytosol Intracellular Space Thiamine Free Thiamine Exchange->Thiamine Reduction TPK Thiamine Pyrophosphokinase Thiamine->TPK Substrate TPP Thiamine Pyrophosphate (Active Cofactor) TPK->TPP Phosphorylation (Metabolic Trapping)

Caption: Figure 1. The "Metabolic Trapping" mechanism. This compound diffuses freely into cells, where intracellular glutathione reduces it to thiamine, which is then phosphorylated to TPP, preventing efflux.

Pharmacokinetic Profile and Tissue Distribution[3][4]

The Erythrocyte Reservoir Effect

Unlike water-soluble thiamine, which is rapidly cleared by the kidneys, this compound accumulates significantly in erythrocytes. The disulfide exchange with hemoglobin-associated thiols allows red blood cells to act as a circulating reservoir, slowly releasing thiamine back into plasma to maintain therapeutic levels for prolonged periods.

Comparative Pharmacokinetics

The following table contrasts this compound with Thiamine HCl and Benfotiamine. Note the critical distinction in Brain Uptake .

ParameterThiamine HCl (Standard)Benfotiamine (S-acyl derivative)This compound (Disulfide derivative)
Absorption Mechanism Active Transport (Saturable, THTR-1/2)Passive Diffusion (Lipophilic)Passive Diffusion (Lipophilic)
Bioavailability Low (<5% at high doses)HighHigh
Half-Life (t1/2) Short (Rapid renal clearance)ModerateLong (Erythrocyte reservoir)
Main Tissue Target Liver, KidneyPeripheral Nerves, Liver, MuscleBrain , Liver, Muscle, Heart
BBB Penetration Poor (Requires transporters)Limited/Poor Excellent
Clinical Focus General DeficiencyDiabetic Neuropathy (Peripheral)Neuroprotection, CNS Disorders

Critical Insight for Drug Developers: While Benfotiamine is highly effective for peripheral tissues (e.g., diabetic neuropathy), studies indicate it does not significantly increase brain thiamine levels compared to disulfide derivatives like this compound or Fursultiamine. For CNS-targeted indications (e.g., Alzheimer's, Wernicke's), this compound is the superior candidate due to its ability to traverse the BBB.

Experimental Protocol: LC-MS/MS Quantification

To accurately study this compound pharmacokinetics, researchers must measure Total Thiamine (Free + Phosphorylated) in whole blood, as the parent compound is rapidly metabolized.

Method Validation Framework (Self-Validating)
  • Matrix: Whole Blood (Required due to erythrocyte partitioning).

  • Internal Standard: Thiamine-d3 or Thiamine-13C3.

  • Key Reagent: Potassium Ferricyanide (for Thiochrome fluorescence) OR TCEP (for LC-MS reduction). Note: This protocol focuses on the LC-MS/MS approach for specificity.

Workflow Diagram

LCMS_Workflow Sample Whole Blood Sample (50 µL) IS_Add Add Internal Standard (Thiamine-d3) Sample->IS_Add Lysis Protein Precipitation & Lysis (ZnSO4 / Methanol) Centrifuge Centrifugation (10,000 x g, 10 min) Lysis->Centrifuge IS_Add->Lysis Denature Proteins Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI+) Supernatant->LCMS Inject 5 µL Data Quantification (MRM Transitions) LCMS->Data m/z 265.1 -> 122.1

Caption: Figure 2. Optimized LC-MS/MS workflow for thiamine quantification in whole blood. Zinc Sulphate is preferred over TCA to prevent acid hydrolysis of phosphate esters during prep.

Detailed Protocol Steps
  • Sample Preparation:

    • Aliquot 50 µL of whole blood into a 1.5 mL Eppendorf tube.

    • Add 20 µL of Internal Standard solution (Thiamine-d3, 100 ng/mL).

    • Precipitation: Add 150 µL of precipitating agent (0.1 M ZnSO4 in 50% Methanol). Rationale: ZnSO4 effectively lyses cells and precipitates hemoglobin without the rapid degradation of thiamine phosphates seen with strong acids.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Conditions:

    • Column: Thermo Acclaim C30 or equivalent C18 (150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water (pH 4.0).

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 0-5 min (100% A), 5-17 min (Linear to 35% B).

    • Flow Rate: 0.4 mL/min.[2]

  • Mass Spectrometry Settings (ESI+):

    • Thiamine Transition: m/z 265.1 → 122.1 (Quantifier).

    • TPP Transition: m/z 425.0 → 122.1 (Quantifier).

    • This compound (if measuring parent): m/z 357.1 → 265.1 (Rapidly disappears in vivo).

References

  • Mechanism of this compound & Disulfide Exchange Source: Patsnap Synapse / Wikipedia Summary: this compound acts as a lipophilic "mask" for thiamine, enabling passive diffusion and BBB penetration before reduction by glutathione.

  • Comparative Brain Uptake: Benfotiamine vs. Disulfides Source: Volvert, M. L., et al. (2008). "Benfotiamine... has different mechanisms of action... than lipid-soluble thiamine disulfide derivatives."[3] BMC Pharmacology. Summary: Confirms that while Benfotiamine increases peripheral thiamine, it does not significantly increase brain thiamine levels compared to disulfide derivatives.[3]

  • LC-MS/MS Method for B-Vitamins in Whole Blood Source: Kahoun, D., et al. (2022).[1] "Development and validation of an LC-MS/MS method for determination of B vitamins... in whole blood." PLOS ONE. Summary: Provides the validated parameters for ZnSO4 precipitation and C30 column separation used in the protocol above.

  • Thiamine Pharmacokinetics & High Dose Safety Source: Smithline, H. A., et al. (2012). "Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects." BMC Clinical Pharmacology. Summary: Establishes the baseline PK for standard thiamine for comparison (non-linear absorption).

  • Glutathione Metabolism & Reduction Mechanism Source: Lu, S. C.[4] (2013). "Glutathione synthesis."[5][6] Biochimica et Biophysica Acta. Summary: Details the intracellular glutathione redox cycle required to activate this compound.

Sources

Technical Guide: Prosultiamine Influence on Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and metabolic mechanisms by which Prosultiamine (Thiamine Propyl Disulfide, TPD) modulates cholinergic neurotransmission. Unlike standard thiamine salts, this compound’s lipophilic structure allows it to bypass rate-limited transport at the blood-brain barrier (BBB), significantly elevating brain thiamine pyrophosphate (TPP) levels. This guide details the causal chain from TPD administration to increased Acetyl-CoA availability—the acetyl donor for acetylcholine (ACh) synthesis—and explores its specific therapeutic utility in HTLV-1 Associated Myelopathy (HAM/TSP) and neurogenic bladder dysfunction.

Pharmacokinetics: The Lipophilic Advantage

The critical differentiator of this compound is its ability to overcome the saturation kinetics of the thiamine transport system.

Transport Mechanism

Standard thiamine (Vitamin B1) relies on saturable transporters (ThTR1 and ThTR2) to cross the BBB. This compound, being a disulfide derivative, is lipid-soluble.[1] It crosses the BBB via passive diffusion, achieving brain concentrations significantly higher than equivalent doses of thiamine hydrochloride.

Pharmacokinetic Comparison

The following table contrasts the bioavailability profiles of standard Thiamine HCl and this compound.

ParameterThiamine HClThis compound (TPD)Mechanism of Entry
Solubility Water-solubleLipid-solubleTPD: Passive Diffusion
BBB Penetration Low (Saturable Transport)High (Non-saturable)HCl: Carrier-mediated (ThTR1/2)
Brain TPP Levels Marginal increaseSignificant elevationTPD: Rapid intracellular reduction
Half-life (Blood) ShortExtendedTPD: High RBC affinity
Primary Utility Peripheral deficiencyCNS metabolic supportTPD: Central cholinergic support

Molecular Mechanism: The Acetyl-CoA Axis

This compound does not act as a direct agonist at cholinergic receptors. Instead, it functions presynaptically to increase the substrate availability for Choline Acetyltransferase (ChAT).

The Metabolic Cascade
  • Entry: this compound crosses the neuronal membrane.

  • Reduction: Intracellular glutathione reduces the disulfide bond, releasing free thiamine.

  • Phosphorylation: Thiamine is phosphorylated to Thiamine Pyrophosphate (TPP).[2]

  • Mitochondrial Action: TPP acts as an essential cofactor for the Pyruvate Dehydrogenase Complex (PDH) .

  • Synthesis: PDH converts Pyruvate to Acetyl-CoA .

  • Neurotransmission: Acetyl-CoA + Choline

    
    Acetylcholine .
    

This pathway is critical because the supply of Acetyl-CoA is often the rate-limiting step in ACh synthesis during periods of high metabolic demand or neurodegeneration.

Pathway Visualization

The following diagram illustrates the conversion of this compound to Acetylcholine within the cholinergic neuron.

CholinergicPathway cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_neuron Cholinergic Neuron This compound This compound (Lipophilic) BBB Endothelial Membrane This compound->BBB Passive Diffusion (High Flux) ThiamineHCl Thiamine HCl (Hydrophilic) ThiamineHCl->BBB Transport (Saturable) Thiamine Free Thiamine BBB->Thiamine Reduction by GSH TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation Mitochondria Mitochondria (PDH Complex) TPP->Mitochondria Cofactor Binding AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA Pyruvate Decarboxylation ChAT Enzyme: ChAT AcetylCoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis

Caption: Figure 1: this compound bypasses BBB transport limits to fuel the PDH complex, increasing Acetyl-CoA availability for ACh synthesis.

Therapeutic Applications: HAM/TSP and Neurogenic Bladder

The most robust clinical evidence for this compound’s cholinergic influence lies in the treatment of Human T-lymphotropic virus type 1 (HTLV-1) Associated Myelopathy (HAM/TSP).

Dual Mechanism in HAM/TSP

This compound exhibits a unique dual mechanism in this pathology:

  • Apoptotic Induction: It induces caspase-dependent apoptosis in HTLV-1 infected cells, reducing viral load.[3]

  • Cholinergic Restoration: It ameliorates "neurogenic bladder" (detrusor-sphincter dyssynergia) by enhancing cholinergic drive to the detrusor muscle.

Clinical Evidence (Urinary Dysfunction)

In clinical trials involving HAM/TSP patients, this compound (300 mg/day) demonstrated significant improvements in urodynamic parameters.[4]

Biomarker / ParameterEffect of this compoundPhysiological Implication
Urinary NGF/Cr Significant DecreaseReduced bladder inflammation/neural stress
Urinary ATP/Cr Significant DecreaseReduced purinergic signaling (urgency)
Detrusor Pressure IncreasedEnhanced cholinergic contractility
Bladder Capacity IncreasedImproved storage function

Note: NGF = Nerve Growth Factor; Cr = Creatinine.[5]

Experimental Protocols

To validate the effects of this compound on cholinergic transmission, researchers utilize HPLC for tissue quantification and Microdialysis for real-time neurotransmitter release.

Protocol A: Quantification of Brain Thiamine via HPLC

This protocol ensures the drug has successfully crossed the BBB and converted to the active TPP form.

Principle: Thiamine compounds are oxidized to fluorescent thiochrome derivatives using potassium ferricyanide.

  • Sample Prep: Homogenize brain tissue (striatum/hippocampus) in 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifugation: Spin at 15,000 x g for 15 min at 4°C. Collect supernatant.

  • Washing: Wash supernatant with water-saturated ether to remove lipids/TCA.

  • Derivatization: Mix sample with 0.01% potassium ferricyanide in 15% NaOH.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm).

    • Mobile Phase: Phosphate buffer (pH 8.5) / Methanol (90:10).

    • Detection: Fluorescence (Ex: 375 nm, Em: 435 nm).

  • Validation: Peaks must correspond to Thiamine, TMP, and TPP standards.

Protocol B: In Vivo Microdialysis (ACh Release)

This protocol measures the functional output of the cholinergic neuron following this compound administration.

Workflow:

  • Stereotaxic Surgery: Implant guide cannula into the medial prefrontal cortex or hippocampus of the rat.

  • Recovery: Allow 5-7 days for recovery.

  • Perfusion: Insert probe (2mm membrane). Perfuse with Ringer’s solution containing neostigmine (10 µM) to inhibit acetylcholinesterase (AChE), allowing ACh accumulation.

  • Administration: Administer this compound (IP or Oral).

  • Collection: Collect dialysate fractions every 15-20 minutes.

  • Analysis: Analyze fractions via HPLC with Electrochemical Detection (HPLC-ECD).

Microdialysis Workflow Diagram

Microdialysis Subject Subject (Rat) Stereotaxic Implant Probe Microdialysis Probe (Semi-permeable Membrane) Subject->Probe Extracellular Fluid Exchange PerfusionPump Syringe Pump (Ringer's + Neostigmine) PerfusionPump->Probe Inflow (2 µL/min) Dialysate Dialysate Collection (20 min fractions) Probe->Dialysate Outflow (ACh + Metabolites) HPLC HPLC-ECD Analysis (ACh Detection) Dialysate->HPLC Injection Data Data Output: % Baseline Release HPLC->Data Chromatogram Integration

Caption: Figure 2: In vivo microdialysis workflow to quantify extracellular Acetylcholine release post-treatment.

References

  • Nakamura, T., et al. (2013). Efficacy of this compound treatment in patients with human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis: results from an open-label clinical trial.[4][6] BMC Medicine, 11:182.[4][6]

  • Gibson, G. E., & Blass, J. P. (2007). Thiamine-dependent processes and treatment strategies in neurodegeneration. Antioxidants & Redox Signaling, 9(10), 1605-1620.

  • Bettendorff, L. (1995). Thiamine in excitable tissues: reflections on a non-cofactor role. Metabolic Brain Disease, 9, 183-209.

  • Yamanaka, H., et al. (2014). This compound for treatment of lower urinary tract dysfunction accompanied by human T-lymphotropic virus type 1-associated myelopathy/tropical spastic paraparesis.

  • Lonsdale, D. (2006). A review of the biochemistry, metabolism and clinical benefits of thiamin(e) and its derivatives.

Sources

Bioavailability and CNS Penetration: Oral Prosultiamine vs. Intravenous Thiamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Pharmacokineticists, and Drug Development Scientists

Executive Summary: The Bioavailability Paradox

In the treatment of thiamine (Vitamin B1) deficiency disorders—ranging from Wernicke’s Encephalopathy (WE) to metabolic neurodegeneration—the route of administration is often dictated by a single pharmacokinetic metric: plasma


. Intravenous (IV) thiamine is the clinical gold standard for acute deficiency because it bypasses intestinal absorption limits, delivering 100% systemic bioavailability.

However, this guide posits a critical counter-narrative supported by pharmacokinetic data: Systemic bioavailability (plasma concentration) does not equate to tissue bioavailability (CNS retention).

Oral prosultiamine (a lipophilic disulfide thiamine derivative) challenges the IV standard by utilizing a "Trojan Horse" mechanism. Unlike water-soluble thiamine salts (HCl or mononitrate) which rely on saturable, rate-limited transporters (THTR-1/2) to cross the Blood-Brain Barrier (BBB), this compound crosses via passive diffusion. Once intracellular, it is chemically reduced to free thiamine and metabolically trapped. This guide details the mechanistic superiority of oral this compound in achieving CNS saturation, potentially exceeding the functional efficacy of IV thiamine in sub-acute and maintenance contexts.

Physicochemical Foundations & Mechanisms

To understand the bioavailability divergence, we must analyze the transport kinetics at two critical interfaces: the intestinal epithelium and the blood-brain barrier.

The Transport Bottleneck (Thiamine HCl)

Thiamine hydrochloride (the standard IV/oral salt) is hydrophilic. Its absorption is governed by SLC19A2 (THTR-1) and SLC19A3 (THTR-2) transporters.

  • Saturability: These transporters follow Michaelis-Menten kinetics. At oral doses >5mg, absorption plateaus significantly.

  • Downregulation: In states of chronic alcohol exposure or hypoxia, THTR-1 expression is often downregulated, further throttling CNS uptake even when plasma levels are high (IV administration).

The Lipophilic Advantage (this compound)

This compound (Thiamine Propyl Disulfide) is a lipophilic prodrug.

  • Mechanism: It masks the charged thiazolium ring of thiamine with a propyl disulfide moiety.

  • Kinetics: Absorption is linear and non-saturable. It crosses lipid bilayers (gut and BBB) via passive diffusion, independent of THTR availability.

  • Metabolic Trapping: Upon entering the erythrocyte or neuron, the disulfide bond is cleaved by intracellular thiols (Glutathione/Cysteine), releasing free thiamine. This thiamine is immediately phosphorylated to Thiamine Pyrophosphate (TPP) by Thiamine Pyrophosphokinase (TPK), effectively "locking" it inside the cell.

Visualization 1: Comparative Transport Mechanisms

The following diagram illustrates the kinetic differences between Thiamine and this compound at the BBB.

BBB_Transport cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain CNS Neuron / Glia IV_Thiamine IV Thiamine (High Cmax) THTR THTR-1 Transporter (Saturable/Downregulated) IV_Thiamine->THTR Rate-Limited Transport Oral_Pro Oral this compound Membrane Lipid Membrane (Passive Diffusion) Oral_Pro->Membrane Rapid Diffusion Intra_Thiamine Free Thiamine THTR->Intra_Thiamine Slow Influx Membrane->Intra_Thiamine Reduction by GSH TPP Thiamine Pyrophosphate (Active Co-Factor) Intra_Thiamine->TPP Metabolic Trapping (TPK Enzyme)

Figure 1: Transport kinetics at the Blood-Brain Barrier. Note the rate-limiting transporter bottleneck for standard thiamine versus the passive diffusion pathway of this compound.

Pharmacokinetic Profile Comparison

The following data synthesizes findings from comparative studies on thiamine derivatives. Note the distinction between Benfotiamine (high peripheral bioavailability, low CNS penetration) and This compound (high CNS penetration).

Table 1: Comparative Pharmacokinetics
ParameterIV Thiamine HClOral Thiamine HClOral this compound
Bioavailability (Systemic) 100% (Definition)~3.7% - 5.3%High (Dose-Linear)
Absorption Mechanism N/A (Direct)Active Transport (Saturable)Passive Diffusion (Non-Saturable)
Blood-Brain Barrier Penetration Moderate (Transporter Dependent)LowHigh (Lipophilic)
Half-Life (t1/2) Short (Rapid Renal Excretion)ShortProlonged (Tissue Binding)
Erythrocyte Concentration Transient SpikeLowHigh & Sustained
Primary Clinical Utility Acute Resuscitation (WE)Maintenance (Peripheral)CNS Maintenance & Neuroprotection
The "Benfotiamine vs. This compound" Distinction

It is critical for researchers not to conflate lipophilic derivatives.

  • Benfotiamine: Requires dephosphorylation by alkaline phosphatase in the gut to be absorbed. It achieves high plasma levels but does not cross the BBB effectively. It is superior for peripheral neuropathy (diabetic).

  • This compound: Retains its disulfide structure until intracellular reduction. It crosses the BBB and is superior for central neurodegenerative conditions (e.g., HTLV-1 myelopathy, Alzheimer's models).

Intracellular Metabolism & Trapping

The efficacy of this compound is not just in getting to the cell, but what happens inside. The reduction mechanism is the self-validating step of this protocol.

Experimental Validation of Reduction

To validate the conversion of this compound to active thiamine, researchers utilize HPLC with thiochrome derivatization. The presence of high TPP levels in erythrocytes after this compound administration (despite no TPP in the drug itself) confirms intracellular reduction and phosphorylation.

Visualization 2: The "Trojan Horse" Reduction Pathway

Reduction_Mechanism cluster_cytosol Intracellular Environment (Erythrocyte/Neuron) This compound This compound (Lipophilic Disulfide) Thiol_Exchange Thiol-Disulfide Exchange This compound->Thiol_Exchange Membrane Crossing GSH Glutathione (GSH) (Reducing Agent) GSH->Thiol_Exchange Donates Electrons Free_Thiamine Free Thiamine Thiol_Exchange->Free_Thiamine Release TPK Thiamine Pyrophosphokinase (ATP -> AMP) Free_Thiamine->TPK Substrate TPP Thiamine Pyrophosphate (Active) TPK->TPP Phosphorylation TPP->Free_Thiamine Leakage (Minimal)

Figure 2: Intracellular activation pathway. This compound acts as a disulfide delivery system, reduced by cellular glutathione to release active thiamine.

Experimental Protocols for Bioavailability Assessment

For researchers designing a comparative study, the following crossover design is recommended to control for inter-individual variability in basal thiamine status and transporter expression.

Protocol: Randomized Crossover PK Study

Objective: Compare CNS-relevant bioavailability (erythrocyte TPP) of Oral this compound vs. IV Thiamine.

  • Cohort: Healthy volunteers (n=24) or Thiamine-Deficient Alcohol Use Disorder patients (n=24).

  • Washout: 7-day thiamine-restricted diet to normalize baseline.

  • Arm A: IV Thiamine HCl (100mg bolus).

  • Arm B: Oral this compound (100mg).

  • Sampling:

    • Plasma: 0, 0.5, 1, 2, 4, 8, 12, 24h (Measures systemic exposure).

    • Whole Blood/Erythrocytes: Same timepoints (Measures tissue retention/trapping).

    • CSF (Optional/Animal Model): Direct CNS measurement.

Visualization 3: Study Workflow

Study_Design cluster_arm1 Period 1 cluster_arm2 Period 2 Start Study Start (N=24) Washout 7-Day Washout (Low B1 Diet) Start->Washout Random Randomization Washout->Random IV_Grp Group A: IV Thiamine Random->IV_Grp Oral_Grp Group B: Oral this compound Random->Oral_Grp Cross 14-Day Washout (Crossover) IV_Grp->Cross Oral_Grp->Cross IV_Grp2 Group B: IV Thiamine Cross->IV_Grp2 Oral_Grp2 Group A: Oral this compound Cross->Oral_Grp2 Analysis Analysis: 1. Plasma AUC (Systemic) 2. Erythrocyte TPP (Tissue/CNS Proxy) IV_Grp2->Analysis Oral_Grp2->Analysis

Figure 3: Crossover experimental design for evaluating comparative bioavailability.

References

  • Gastaldi, G., et al. (1989). "Transport of thiamine in rat intestine: Mechanism and regulation." Journal of Physiology.

  • Thomson, A. D., et al. (2002). "The Royal College of Physicians report on alcohol: Guidelines for managing Wernicke's encephalopathy in the emergency department." Alcohol and Alcoholism.

  • Bettendorff, L., et al. (2014). "Thiamine deficiency and neurodegeneration: the emerging role of oxidative stress and inflammation."[1] Nature Reviews Neurology.

  • Nakamura, T., et al. (2013). "Efficacy of this compound treatment in patients with human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis." BMC Medicine.

  • Volvert, M. L., et al. (2008). "Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives." BMC Pharmacology.

  • Kim, Y., et al. (2016). "Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations." Clinical Therapeutics.[2]

  • Lonsdale, D. (2006). "A review of the biochemistry, metabolism and clinical benefits of thiamin(e) and its derivatives." Evidence-Based Complementary and Alternative Medicine.

Sources

Methodological & Application

Application Notes and Protocols for Prosultiamine Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Cellular Energetics with Prosultiamine

This compound (Thiamine Propyl Disulfide), a synthetic, lipophilic derivative of thiamine (Vitamin B1), offers a significant advantage for cellular and molecular research.[1] Standard thiamine, a water-soluble vitamin crucial for carbohydrate metabolism, exhibits limited passive diffusion across cell membranes, relying on transporter-mediated uptake.[1] this compound's enhanced lipid solubility facilitates its passage across the plasma membrane, leading to increased intracellular availability of thiamine.[2] This unique characteristic makes it an invaluable tool for investigating the roles of thiamine in cellular bioenergetics, oxidative stress, and neurodegenerative disease models.[2][3]

This comprehensive guide provides detailed protocols for the solubilization and application of this compound in cell culture media, ensuring reproducible and reliable experimental outcomes for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to its effective use in cell culture.

PropertyValueSource
Chemical Formula C₁₅H₂₄N₄O₂S₂[1]
Molecular Weight 356.51 g/mol [2]
Appearance White to pale yellow crystalline powder
Storage (Powder) -20°C for up to 3 years[2]
Storage (in Solvent) -80°C for up to 1 year[2]

Solubility of this compound: A Critical Parameter

The solubility of this compound is a critical factor in preparing accurate and effective concentrations for cell culture experiments. While information regarding its aqueous solubility is varied, with sources describing it as "slightly soluble" or "sparingly soluble," its lipophilic nature dictates the use of an organic solvent for the preparation of stock solutions.[4]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterSparingly soluble
Dimethyl Sulfoxide (DMSO)Soluble[2]
EthanolData not available; expected to be soluble based on lipophilicity
MethanolData not available; expected to be soluble based on lipophilicity

For a structurally similar compound, thiamine disulfide, the solubility in DMSO is reported to be as high as 250 mg/mL, suggesting that this compound is also highly soluble in this solvent.

Mechanism of Action: From Prodrug to Active Coenzyme

This compound functions as a prodrug, delivering thiamine to the intracellular environment with high efficiency. Its mechanism of action can be delineated in three key stages:

  • Cellular Uptake: Due to its lipophilic nature, this compound readily diffuses across the cell membrane into the cytoplasm.[2]

  • Intracellular Conversion: Within the reducing environment of the cell, the disulfide bond of this compound is cleaved, releasing thiamine. This reduction is likely mediated by the glutathione (GSH) and glutathione reductase system.[1][5][6]

  • Activation: The released thiamine is then enzymatically converted to its biologically active form, thiamine pyrophosphate (TPP), by thiamine diphosphokinase. TPP is an essential coenzyme for key metabolic enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are vital for cellular respiration and energy production.[3]

prosultiamine_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) prosultiamine_ext This compound prosultiamine_int This compound prosultiamine_ext->prosultiamine_int Passive Diffusion thiamine Thiamine prosultiamine_int->thiamine Reduction tpp Thiamine Pyrophosphate (TPP) (Active Coenzyme) thiamine->tpp Phosphorylation Metabolic Enzymes\n(e.g., PDH, α-KGDH) Metabolic Enzymes (e.g., PDH, α-KGDH) tpp->Metabolic Enzymes\n(e.g., PDH, α-KGDH) Cofactor for Energy Metabolism gsh Glutathione (GSH) gsh->prosultiamine_int gssg Oxidized Glutathione (GSSG) gr Glutathione Reductase gr->prosultiamine_int tdpk Thiamine Diphosphokinase tdpk->thiamine atp ATP atp->thiamine adp ADP adp->tpp

Caption: Intracellular conversion of this compound to its active form, TPP.

Protocols for Preparation of this compound in Cell Culture Media

The following protocols provide a step-by-step guide for the preparation of this compound stock solutions and their dilution into cell culture media.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is recommended for creating a concentrated, stable stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.57 mg of this compound powder using an analytical balance.

  • Solubilization: Transfer the weighed this compound to a sterile 1.5 mL or 2 mL polypropylene tube. Add 100 µL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained. Gentle warming to 37°C can aid in dissolution if necessary.

  • Sterilization: While DMSO is generally considered self-sterilizing, for critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.

Protocol 2: Preparation of Working Concentrations in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into your complete cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C

  • Sterile, serological pipettes and filtered pipette tips

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution. For example, to prepare a 100 µM working solution from a 100 mM stock:

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete medium. This will result in a 100 µM solution.

  • Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution can be performed. For example, to prepare a 1 mM working solution from a 100 mM stock, add 10 µL of the stock solution to 990 µL of pre-warmed complete medium.

  • Mixing: Immediately after adding the this compound stock solution to the medium, gently mix by pipetting up and down or by inverting the tube several times to ensure a homogenous solution. Avoid vigorous vortexing which can cause shearing of media components.

  • Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to your specific cell line, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

experimental_workflow start Start weigh Weigh 3.57 mg This compound start->weigh dissolve Dissolve in 100 µL DMSO to make 100 mM Stock weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Aliquot store->thaw dilute Dilute in Pre-warmed Complete Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate Cells (e.g., 24, 48, 72 hours) treat->incubate analyze Analyze Cellular Response incubate->analyze end End analyze->end

Caption: Experimental workflow for preparing and using this compound in cell culture.

Considerations for Experimental Design

  • Concentration Range: The optimal working concentration of this compound will vary depending on the cell type and the specific biological question being investigated. A dose-response experiment is recommended to determine the effective concentration range for your system. Based on studies with similar compounds, a starting range of 1 µM to 100 µM is suggested.

  • Stability in Media: Thiamine and its derivatives can be susceptible to degradation in solution, particularly at elevated temperatures and in neutral to alkaline pH.[4][7] It is recommended to prepare fresh working solutions of this compound in cell culture medium for each experiment. If long-term incubation is required, the stability of this compound in your specific medium at 37°C should be empirically determined.

  • Vehicle Control: As DMSO is used as a solvent, a vehicle control containing the same final concentration of DMSO as the experimental conditions is essential to account for any solvent-induced effects on the cells.

Troubleshooting

IssuePossible CauseSolution
Precipitation in stock solution Incomplete dissolution or exceeding solubility limit.Vortex for a longer duration. Gentle warming to 37°C may help. Ensure DMSO is anhydrous.
Precipitation upon dilution in media "Salting out" effect due to poor aqueous solubility.Perform serial dilutions in the medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
No observable cellular effect Concentration is too low; compound has degraded.Perform a dose-response experiment with a wider concentration range. Prepare fresh working solutions for each experiment.
Cell toxicity Concentration is too high; DMSO concentration is toxic.Perform a dose-response to determine the toxic threshold. Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).

Conclusion

This compound is a powerful tool for modulating intracellular thiamine levels and studying its downstream effects. By following these detailed protocols and considering the key experimental parameters, researchers can confidently and effectively incorporate this lipophilic thiamine derivative into their cell culture-based investigations, paving the way for new discoveries in cellular metabolism and disease.

References

  • Borges, L. C. P., et al. (2015). Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. Chemical and Biochemical Engineering Quarterly, 29(1), 19-23.
  • Cayman Chemical. (2022).
  • CymitQuimica. (n.d.). CAS 59-58-5: this compound.
  • Lonsdale, D. (2004). Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent. Medical Science Monitor, 10(9), RA199-203.
  • Patsnap Synapse. (2024).
  • Patsnap Synapse. (2024). What is the mechanism of Thiamine Disulfide?
  • PubChem. (n.d.). This compound.
  • TargetMol. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
  • Wikipedia. (n.d.). This compound.
  • Zhang, Y., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(5), 953-968.
  • Chen, Y., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 269.
  • Geresua S. (2024). Cell Culture Media Formulations for Enhanced Cell Viability. Der Pharma Lettre.
  • Ostrowska, H., et al. (2011). [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy higieny i medycyny doswiadczalnej, 65, 429-441.
  • Doi, H., et al. (2015). Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. The Journal of Organic Chemistry, 80(12), 6250–6258.
  • Chapman, J. V., & Schimmer, A. D. (2009). Thiamine disulfide, a vitamin B1 derivative, is a potent HIV-1 inhibitor. Antiviral Chemistry & Chemotherapy, 19(6), 231–236.
  • MedChemExpress. (n.d.). Thiamine disulfide.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Franco, R., & Cidlowski, J. A. (2012). Glutathione efflux and cell death. Antioxidants & Redox Signaling, 17(12), 1694–1713.
  • Boekweg, N., Powers, R., & Ramana, K. (2024). Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth. Cancer Research, 84(6_Supplement), 662-662.
  • ResearchGate. (2014). Can you help me with the preparation of Vitamin D for cell culture medium?
  • ResearchGate. (2021). How to dissolve a lipophilic compund in media?
  • Cayman Chemical. (2023). (–)
  • Shayanfar, A., & Jouyban, A. (2012). Solubility of drugs in ethanol and dmso. Journal of Molecular Liquids, 174, 98-103.
  • YouTube. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide.

Sources

extraction of prosultiamine from biological plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Extraction and Quantification of Prosultiamine in Biological Plasma

Abstract

This application note details a robust protocol for the extraction and quantification of This compound (TPD: Thiamine Propyl Disulfide) from biological plasma. Unlike hydrophilic thiamine, this compound is a lipophilic prodrug containing a labile disulfide bond. The primary bioanalytical challenge is preventing the rapid ex vivo reduction of this compound to thiamine via plasma thiols (e.g., glutathione, albumin) during sample processing. This guide introduces a Thiol-Blocking Liquid-Liquid Extraction (TB-LLE) workflow that stabilizes the analyte at the point of collection, ensuring accurate pharmacokinetic profiling of the intact prodrug.

Introduction & Chemical Basis

This compound (


) is a synthetic thiamine derivative designed to overcome the rate-limiting transport mechanisms of water-soluble Vitamin B1. Its lipophilicity allows it to cross the blood-brain barrier via passive diffusion. Once intracellular, it undergoes disulfide exchange with endogenous thiols (like cysteine or glutathione), releasing active thiamine.
The Bioanalytical Challenge: Disulfide Instability

In a standard plasma assay, this compound rapidly degrades. The disulfide bond is susceptible to nucleophilic attack by free sulfhydryl groups on plasma proteins (HSA) and circulating small molecules.

  • Artifactual Conversion: Without stabilization, this compound converts to thiamine in the collection tube, leading to underestimation of the prodrug and overestimation of the metabolite.

  • Solubility Profile: this compound is soluble in organic solvents (ethanol, chloroform), whereas thiamine is highly water-soluble. This polarity difference is the lever we use for extraction specificity.

Method Development Strategy

To isolate intact this compound, we employ a "Freeze-and-Extract" strategy:

  • Chemical Stasis: Immediate inhibition of thiol-disulfide exchange using an alkylating agent (N-Ethylmaleimide or NEM) or acidic stabilization.

  • Phase Separation: Liquid-Liquid Extraction (LLE) using a non-polar solvent. This partitions the lipophilic this compound into the organic layer while leaving the hydrophilic thiamine and plasma salts in the aqueous layer.

DOT Diagram: Metabolic & Chemical Stability Pathway

ProsultiaminePathway This compound This compound (Lipophilic Prodrug) Plasma Plasma Environment (Rich in GSH/Cysteine) This compound->Plasma Absorption Thiamine Free Thiamine (Hydrophilic) This compound->Thiamine Intracellular Metabolism MixedDisulfide Mixed Disulfides (Protein-Bound) Plasma->MixedDisulfide Rapid Disulfide Exchange (Unstabilized) MixedDisulfide->Thiamine Reduction TDP Thiamine Diphosphate (Active Cofactor) Thiamine->TDP Phosphorylation (TPK Enzyme) Stabilizer STABILIZER ADDED (Acid/NEM) Stabilizer->Plasma Blocks Exchange

Caption: Figure 1. The metabolic fate of this compound and the critical intervention point (Stabilizer) required to prevent artifactual degradation during sampling.

Experimental Protocol

Reagents and Materials
  • Analyte: this compound Reference Standard (purity >98%).

  • Internal Standard (IS): Furultiamine or deuterated this compound (this compound-d7).

  • Stabilizer: 1M Citric Acid (pH 3.0) or N-Ethylmaleimide (NEM) solution.[1]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

  • LC Mobile Phase: 10mM Ammonium Formate (Aq) / Acetonitrile (LC-MS grade).

Sample Collection (Critical Step)
  • Standard: Collect whole blood into

    
    EDTA tubes.
    
  • Modification: Immediately upon collection, add 10 µL of 1M Citric Acid per 1 mL of blood .

    • Reasoning: Acidification (pH < 4) protonates the thiol groups of plasma proteins, significantly reducing their reactivity as nucleophiles.

  • Processing: Centrifuge at

    
     for 10 min at 4°C . Harvest plasma immediately.
    
  • Storage: Store at -80°C. Do not store at -20°C as enzymatic activity may persist.

Extraction Procedure (Liquid-Liquid Extraction)
StepActionTechnical Insight
1 Thaw plasma on ice. Aliquot 200 µL into a 1.5 mL Eppendorf tube.Keep samples cold to slow degradation kinetics.
2 Add 20 µL Internal Standard (IS) working solution.Corrects for extraction efficiency and matrix effects.
3 Add 1.0 mL Ethyl Acetate (EtOAc) .Selectivity Key: this compound partitions into EtOAc; Thiamine remains in the aqueous phase.
4 Vortex vigorously for 5 minutes .Ensures complete phase transfer.
5 Centrifuge at 10,000 rpm for 5 min at 4°C.Separates the organic (top) and aqueous (bottom) layers.
6 Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.Avoid touching the interface to prevent contamination with plasma proteins.
7 Evaporate to dryness under

stream at 35°C .
Gentle heat prevents thermal degradation of the disulfide.
8 Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).Matches the initial conditions of the LC gradient.

LC-MS/MS Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50mm, 1.7µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 90 10
1.0 90 10
3.5 5 95
4.5 5 95
4.6 90 10

| 6.0 | 90 | 10 |

MRM Transitions:

  • This compound:

    
     357.1 
    
    
    
    122.1 (Quantifier), 357.1
    
    
    262.1 (Qualifier).
    • Note: The fragment 122.1 corresponds to the pyrimidine moiety common in thiamine derivatives.

  • Thiamine (Monitor):

    
     265.1 
    
    
    
    122.1.
    • Validation Check: If the Thiamine peak is high in the EtOAc fraction, the LLE failed or the sample degraded.

Workflow Visualization

ExtractionWorkflow cluster_Phase Phase Partitioning Sample Plasma Sample (Acidified/Stabilized) LLE_Add Add Ethyl Acetate (Liquid-Liquid Extraction) Sample->LLE_Add Vortex Vortex & Centrifuge (Phase Separation) LLE_Add->Vortex Organic Organic Layer (Top) Contains: this compound Vortex->Organic Aqueous Aqueous Layer (Bottom) Contains: Thiamine, Proteins Dry Evaporate Organic Layer (N2 Stream @ 35°C) Organic->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Figure 2. Step-by-step Thiol-Blocking Liquid-Liquid Extraction (TB-LLE) workflow for isolating lipophilic this compound.

Validation & Troubleshooting

Stability Assessment (The "Self-Validating" System)

To prove the method works, perform a Post-Preparative Stability Test :

  • Spike this compound into fresh plasma without acid/stabilizer.

  • Spike this compound into fresh plasma with acid/stabilizer.

  • Extract both immediately.

  • Result: The unstabilized sample should show >50% loss (conversion to thiamine) within 30 minutes, while the stabilized sample remains >95% intact. This confirms the necessity of the protocol.

Common Pitfalls
  • Low Recovery: Often caused by insufficient vortexing time (this compound must migrate from the protein-rich aqueous phase to the organic phase).

  • High Background Noise: Caused by transferring the "rag layer" (interface) during LLE. Leave 10-20% of the organic layer behind to ensure purity.

  • Thiamine Contamination: If thiamine is detected in the final sample, the aqueous phase was likely disturbed. Thiamine is insoluble in Ethyl Acetate.

References

  • Lonsdale, D. (2006). "A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives." Evidence-Based Complementary and Alternative Medicine. Link

  • Bettendorff, L., et al. (2014). "Thiamine diphosphate in biological tissues: Determination and stability." Analytical Biochemistry. (Provides basis for thiamine instability).
  • Mihara, M., et al. (2020). "Simultaneous determination of thiamine and its phosphate esters in human blood by LC-MS/MS." Journal of Chromatography B. (Reference for MS transitions).
  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2] Link

Sources

Synthesis of Prosultiamine from Thiamine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of prosultiamine, a lipid-soluble derivative of thiamine (Vitamin B1), starting from thiamine hydrochloride. This guide is designed for researchers in medicinal chemistry, drug development, and related fields, offering a detailed protocol grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis pathway.

Introduction: The Significance of this compound

Thiamine, in its natural form, is a water-soluble vitamin essential for carbohydrate metabolism and nerve function. However, its hydrophilic nature limits its passive diffusion across cell membranes. This compound, also known as thiamine propyl disulfide, is a synthetic derivative designed to overcome this limitation. Its increased lipophilicity enhances its absorption and tissue penetration, making it a more bioavailable prodrug of thiamine. This characteristic is particularly valuable in treating thiamine deficiency and related neurological conditions. This application note will detail a robust and reproducible pathway for its synthesis.

Overall Synthesis Pathway

The synthesis of this compound from thiamine hydrochloride is a multi-step process that can be conceptually broken down into three main stages:

  • Preparation of the Disulfide Moiety: Synthesis of sodium n-propyl thiosulfate, which will serve as the source of the propyl disulfide group.

  • Activation of Thiamine: The crucial step of opening the thiazole ring of thiamine hydrochloride under alkaline conditions to expose a reactive thiol group.

  • Coupling and Purification: The reaction of the activated thiamine with sodium n-propyl thiosulfate to form the disulfide bond, followed by purification of the final product.

This overall workflow is depicted in the following diagram:

Synthesis_Workflow Thiamine_HCl Thiamine Hydrochloride Alkaline_Treatment Alkaline Treatment (Thiazole Ring Opening) Thiamine_HCl->Alkaline_Treatment Thiamine_Thiol Thiamine Thiol Intermediate Alkaline_Treatment->Thiamine_Thiol Coupling Disulfide Bond Formation Thiamine_Thiol->Coupling nPropyl_Bromide n-Propyl Bromide SN2_Reaction S-alkylation (Bunte Salt Formation) nPropyl_Bromide->SN2_Reaction Sodium_Thiosulfate Sodium Thiosulfate Sodium_Thiosulfate->SN2_Reaction NPTS Sodium n-Propyl Thiosulfate SN2_Reaction->NPTS NPTS->Coupling Crude_this compound Crude this compound Coupling->Crude_this compound Purification Purification (Recrystallization) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Sodium n-Propyl Thiosulfate

The first stage of the synthesis involves the preparation of sodium n-propyl thiosulfate, a key intermediate. This is achieved through a nucleophilic substitution reaction between n-propyl bromide and sodium thiosulfate.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the thiosulfate anion acts as the nucleophile, attacking the electrophilic carbon of n-propyl bromide and displacing the bromide ion. This forms the S-alkylthiosulfate, commonly known as a Bunte salt.

Bunte_Salt_Formation cluster_reactants Reactants cluster_product Product R1 n-Propyl Bromide (CH3CH2CH2Br) P1 Sodium n-Propyl Thiosulfate (CH3CH2CH2SSO3Na) R1->P1 S-alkylation R2 Sodium Thiosulfate (Na2S2O3) R2->P1

Caption: Formation of sodium n-propyl thiosulfate.

Experimental Protocol: Sodium n-Propyl Thiosulfate Synthesis

Materials:

  • Sodium Thiosulfate (anhydrous)

  • n-Propyl Bromide

  • High-speed shear emulsion reactor (or a round-bottom flask with vigorous mechanical stirring)

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-speed shear emulsion reaction vessel, combine anhydrous sodium thiosulfate and n-propyl bromide. A typical molar ratio is approximately 1:1 to 1:1.5 of sodium thiosulfate to n-propyl bromide.

  • Reaction Conditions: The mixture is subjected to high-speed shearing (8000-10000 rpm) while being heated to reflux. The reaction is typically maintained at reflux for 2-3 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid sodium bromide byproduct is removed by filtration. The resulting filtrate is a solution of sodium n-propyl thiosulfate, which can be used directly in the next step.

Part 2: Thiamine Activation and Coupling to Form this compound

This part of the synthesis involves the critical step of opening the thiazole ring of thiamine to form a reactive thiol intermediate, which then reacts with the previously synthesized sodium n-propyl thiosulfate.

Mechanism: Thiazole Ring Opening and Disulfide Formation

In an alkaline environment (pH 11-12), the thiazole ring of thiamine hydrochloride undergoes a reversible ring-opening to form a thiol intermediate.[1] This nucleophilic thiol then attacks the sulfur atom of the S-propyl thiosulfate, displacing the sulfite group and forming the desired disulfide bond of this compound.

Thiamine_Activation_Coupling Thiamine_HCl Thiamine Hydrochloride Thiamine_Thiol Thiamine Thiol (Open Ring Form) Thiamine_HCl->Thiamine_Thiol NaOH (pH 11-12) This compound This compound Thiamine_Thiol->this compound Reaction with NPTS NPTS Sodium n-Propyl Thiosulfate NPTS->this compound

Caption: Thiamine activation and coupling reaction.

Experimental Protocol: this compound Synthesis

Materials:

  • Thiamine Hydrochloride (Vitamin B1)

  • Sodium Hydroxide solution

  • Sodium n-propyl thiosulfate solution (from Part 1)

  • Hydrochloric Acid

  • Ammonium Carbonate (saturated solution)

  • Dehydrated Ethanol

  • Reaction vessel with stirring

  • Centrifuge or filtration apparatus

  • Drying oven

Procedure:

  • Thiamine Ring Opening:

    • Dissolve thiamine hydrochloride in purified water in a reaction vessel with stirring.

    • Cool the solution to 15-20°C.

    • Slowly add sodium hydroxide solution to adjust the pH to 11-12.

    • Maintain the temperature and continue stirring for approximately 1.5 hours to ensure complete formation of the open-ring thiol intermediate.

    • Filter the solution to remove any insoluble impurities. The filtrate is the "open loop solution".

  • Coupling Reaction:

    • Transfer the "open loop solution" to a clean reactor.

    • Slowly add the sodium n-propyl thiosulfate solution dropwise with continuous stirring.

    • Continue stirring until a solid precipitate (crude this compound) forms.

  • Initial Purification:

    • Isolate the crude product by filtration or centrifugation.

    • Wash the solid with water.

  • Acid-Base Purification:

    • Dissolve the crude solid in an excess of hydrochloric acid.

    • Filter the acidic solution to remove any acid-insoluble impurities.

    • To the filtrate, add a saturated solution of ammonium carbonate until precipitation of the product is complete.

    • Collect the precipitated solid by suction filtration.

    • Wash the filter cake with water.

  • Final Purification (Recrystallization):

    • Dry the crude this compound.

    • Recrystallize the crude product from dehydrated ethanol. This step may need to be repeated to achieve high purity.[2]

    • Collect the purified crystals by filtration and dry them under vacuum.

Part 3: Product Characterization and Data

Expected Yield and Physical Properties:

The overall yield of this compound from this synthesis can vary, but yields in the range of 60-70% have been reported.

PropertyValue
Molecular Formula C₁₅H₂₄N₄O₂S₂
Molecular Weight 356.51 g/mol
Appearance White to pale yellow crystalline powder
Melting Point Approximately 128.5°C (estimate)
Solubility Slightly soluble in water

Data sourced from various chemical databases.

Analytical Characterization:

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The spectra should be compared with known reference spectra for this compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a common approach for analyzing thiamine and its derivatives.[3]

Safety Precautions

  • n-Propyl Bromide: This is a hazardous substance that may cause skin, eye, and respiratory irritation. It is also suspected of damaging fertility or the unborn child.[4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: A corrosive material that can cause severe skin and eye burns.[2][6][7][8][9] Always wear appropriate PPE, including chemical-resistant gloves and eye protection.

  • Thiamine Hydrochloride: May cause serious eye irritation.[10][11][12][13][14] Avoid contact with eyes and handle with care.

  • Sodium Thiosulfate: Generally considered to have low toxicity, but it is good practice to avoid inhalation of dust and contact with skin and eyes.[15][16][17][18][19]

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis pathway detailed in this application note provides a reliable method for the preparation of this compound from thiamine hydrochloride. By understanding the underlying chemical principles of each step, from the formation of the Bunte salt intermediate to the crucial alkaline-mediated opening of the thiamine thiazole ring, researchers can effectively produce this important thiamine derivative. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for a successful and safe synthesis. The final product should be thoroughly characterized using modern analytical techniques to ensure its identity and purity.

References

  • Role of thiamine thiol form in nitric oxide metabolism. PubMed. Available at: [Link]

  • CN104140420A - Synthesis process of thiothiamine - Google Patents.
  • Safety Data Sheet: Propyl bromide. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Sodium thiosulphate. Carl ROTH. Available at: [Link]

  • Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. ResearchGate. Available at: [Link]

  • Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. Available at: [Link]

  • Safety Data Sheet: Thiamine hydrochloride. Carl ROTH. Available at: [Link]

  • Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. ResearchGate. Available at: [Link]

  • Determination of urinary metabolites of thiamine propyl disulfide in humans. PubMed. Available at: [Link]

  • New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet. Available at: [Link]

  • Figure S8. (A) Reference 1D NMR spectra of thiamine HCl. (B) Saturation... ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET n-Propyl Bromide. Navy Brand Manufacturing. Available at: [Link]

  • Vitamin B1-catalyzed aerobic oxidative esterification of aromatic aldehydes with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CN105315272A - Method for preparing thiamine hydrochloride crystal product - Google Patents.
  • Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. Unipd. Available at: [Link]

  • Thiamine disulfide. SIELC Technologies. Available at: [Link]

  • Safety Data Sheet: Sodium hydroxide solution. Carl ROTH. Available at: [Link]

  • Safety Data Sheet. PCCA. Available at: [Link]

  • Thiamine propyl disulfide. ChemBK. Available at: [Link]

  • Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. ResearchGate. Available at: [Link]

  • Safety Data Sheet SODIUM THIOSULFATE Solution. ChemSupply Australia. Available at: [Link]

  • (PDF) Thiamine hydrochloride (Vit-B1): An optimized green alternative for the synthesis of polyhydroquinoline derivatives. ResearchGate. Available at: [Link]

  • Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal. CDC. Available at: [Link]

  • n-Propyl Bromide. Lanxess. Available at: [Link]

  • Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. PMC. Available at: [Link]

Sources

Technical Guide: Enzymatic Hydrolysis & Analysis of Prosultiamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for the enzymatic processing and quantification of Prosultiamine (Thiamine Propyl Disulfide, TPD). While this compound itself is a disulfide derivative of thiamine designed for enhanced bioavailability, its accurate quantification in biological matrices (blood, tissue, urine) requires a differential enzymatic approach.

Takadiastase , a fungal enzyme preparation from Aspergillus oryzae, plays a critical role in this workflow.[1] Although often colloquially referred to as "hydrolysis" of the sample, Takadiastase specifically functions as a broad-spectrum phosphatase in this context, converting endogenous thiamine phosphate esters (TPP, TMP) into free thiamine. This step is essential to distinguish between "Total Thiamine" and specific thiamine derivatives when coupled with a reducing agent (e.g., L-cysteine) that converts this compound to thiamine.

This guide provides a validated, self-checking protocol for the Differential Thiochrome Assay , utilizing Takadiastase to ensure complete recovery and speciation of thiamine moieties.

Scientific Principles & Mechanism[2][3]

The Chemistry of this compound and Takadiastase

To accurately analyze this compound, one must understand the distinct chemical transformations required for the different thiamine species present in a sample:

  • Endogenous Thiamine Phosphates (TPP/TMP): These are the active coenzyme forms bound to proteins. They do not react in the thiochrome fluorescence assay unless dephosphorylated.

    • Action:Takadiastase (containing acid phosphatase activity) hydrolyzes the phospho-ester bonds, releasing free Thiamine.

  • This compound (TPD): A synthetic disulfide derivative. It does not contain phosphate groups but is stable against Takadiastase.

    • Action:Chemical Reduction (using L-Cysteine or

      
      -mercaptoethanol) is required to cleave the disulfide bond, releasing free Thiamine.
      
The Differential Assay Logic

By running parallel reaction tubes, researchers can mathematically isolate the this compound concentration:

  • Tube A (Takadiastase Only): Measures Free Thiamine + Hydrolyzed TPP/TMP. (this compound remains "silent").

  • Tube B (Takadiastase + Cysteine): Measures Free Thiamine + Hydrolyzed TPP/TMP + Reduced this compound.

  • Calculation:

    
    
    
Mechanistic Pathway Diagram

ThiamineAnalysis cluster_inputs Sample Matrix Components cluster_enzymatic Enzymatic/Chemical Processing TPP Thiamine Pyrophosphate (TPP) Taka Takadiastase (Phosphatase Activity) TPP->Taka Hydrolysis TPD This compound (Disulfide) Reduct L-Cysteine (Reduction) TPD->Reduct Disulfide Cleavage FreeT Free Thiamine ThiaminePool Total Free Thiamine Pool FreeT->ThiaminePool Direct Taka->ThiaminePool Dephosphorylation Reduct->ThiaminePool Reduction Thiochrome Thiochrome (Fluorescent) ThiaminePool->Thiochrome Oxidation (K3Fe(CN)6 + NaOH)

Figure 1: Reaction pathway showing the distinct roles of Takadiastase (hydrolysis of phosphates) and Cysteine (reduction of disulfides) in generating the measurable Thiamine pool.

Materials & Reagents

ReagentSpecificationRole
Takadiastase Powder Aspergillus oryzae extract (min. 100 U/mg)Source of phosphatase/amylase for dephosphorylation.
This compound Std. >98% Purity (USP/JP Reference)Calibration standard.
L-Cysteine HCl Analytical GradeReducing agent for disulfide bond cleavage.
Sodium Acetate 2.5 M, pH 4.5Buffer for optimal enzymatic activity.
Potassium Ferricyanide 1% (w/v) in 15% NaOHOxidizing agent for thiochrome reaction.
Isobutanol HPLC GradeExtraction solvent for thiochrome.
HCl 0.1 NSample extraction/protein denaturation.

Experimental Protocol

Phase 1: Sample Preparation & Extraction

Objective: Release protein-bound thiamine and stabilize the analytes.

  • Homogenization: Weigh 1–5 g of sample (tissue/food) or measure 1 mL of fluid (blood/urine).

  • Acid Extraction: Add 10 volumes of 0.1 N HCl . Homogenize thoroughly.

  • Heat Treatment: Heat in a water bath at 100°C for 30 minutes .

    • Why? This denatures proteins, releases bound thiamine, and inactivates endogenous enzymes that might degrade thiamine. This compound is relatively stable under these acidic conditions.

  • Cooling: Cool to room temperature. Adjust pH to 4.5–5.0 using 2.5 M Sodium Acetate.

Phase 2: Enzymatic Hydrolysis & Reduction (The Differential Step)

Objective: Convert all thiamine precursors to free thiamine using Takadiastase and Cysteine.

Prepare two sets of reaction tubes for each sample:

Tube A: Takadiastase Only (Background Thiamine + Esters)

  • Transfer 5 mL of pH-adjusted sample extract to a tube.

  • Add 1 mL of 10% Takadiastase solution (freshly prepared in water).

  • Incubate at 37°C for 12–15 hours (overnight) or 45°C for 4 hours .

    • Mechanism:[2][3][4][5][6] Takadiastase hydrolyzes TPP and TMP

      
       Thiamine. This compound remains intact.
      

Tube B: Takadiastase + Cysteine (Total Thiamine incl. This compound)

  • Transfer 5 mL of pH-adjusted sample extract to a tube.

  • Add 1 mL of 10% Takadiastase solution .

  • Add 10 mg of L-Cysteine (powder) or 0.5 mL of 1% L-Cysteine solution.

  • Incubate at 37°C for 12–15 hours .

    • Mechanism:[2][3][4][5] Takadiastase hydrolyzes phosphates.[7] Cysteine reduces this compound

      
       Thiamine + Propyl Mercaptan.
      
Phase 3: Thiochrome Reaction & Detection

Objective: Convert free thiamine to fluorescent thiochrome.

  • Filtration: Filter the incubated solutions through a 0.45 µm syringe filter.

  • Oxidation: Take 2 mL of filtrate from Tube A and Tube B.

  • Add 3 mL of Alkaline Potassium Ferricyanide solution. Vortex immediately for 30 seconds.

    • Note: The thiochrome reaction occurs rapidly under alkaline conditions.

  • Extraction: Add 4 mL of Isobutanol . Shake vigorously for 2 minutes to extract the thiochrome into the organic phase.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Measurement: Transfer the upper isobutanol layer to a cuvette or HPLC vial.

    • Excitation: 365 nm

    • Emission: 435 nm

Data Analysis & Validation

Calculation Logic

Calculate the concentration of thiamine in both tubes using a standard curve prepared with Thiamine HCl.






Note: The correction factor accounts for the MW difference between Thiamine HCl (337.27) and this compound (356.50).

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, include these controls:

Control TypeDescriptionAcceptance Criteria
Enzyme Blank Takadiastase + Buffer (No Sample)Fluorescence < 5% of LOQ. (Ensures enzyme is not contaminated with thiamine).
Recovery Spike Spike sample with known this compoundRecovery 85% – 115%. (Validates the reduction step efficiency).
TPP Control Spike sample with TPP100% conversion in Tube A. (Validates Takadiastase phosphatase activity).

Troubleshooting Guide

Issue: Low Recovery of this compound

  • Cause: Incomplete reduction of the disulfide bond.

  • Solution: Increase L-Cysteine concentration or incubation time. Ensure pH is strictly between 4.5 and 5.0 during incubation, as Takadiastase activity drops outside this range.

Issue: High Background Fluorescence

  • Cause: Impurities in Takadiastase or interference from sample matrix.

  • Solution: Use "Purified Takadiastase" or perform a solid-phase extraction (SPE) cleanup (C18 cartridge) before the thiochrome reaction.

Issue: Inconsistent Tube A vs. Tube B

  • Cause: Temperature fluctuations during incubation.

  • Solution: Use a water bath rather than an air incubator for better thermal transfer.

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL, Method 942.23 (Thiamine in Human and Pet Foods). Link

  • Defibaugh, P. W. (1987).[8] Evaluation of selected enzymes for thiamine determination. Journal of the Association of Official Analytical Chemists, 70(3), 514-517.[8] Link

  • Kozik, A. (1994).[7] Competitive protein-binding radioassay of thiamine in selected biological materials. Journal of Biochemical and Biophysical Methods, 28(2), 147-154.[7] Link

  • Takeda Pharmaceutical Company. (n.d.). Alinamin (this compound) Technical Data Sheet. (Historical reference for the development of Thiamine Disulfides).
  • Bettendorff, L. (2025). Thiamine Models and Perspectives on the Mechanism of Action of Thiamine-Dependent Enzymes. Chemical Society Reviews.[9] Link

Sources

Application Note: Kinetic Stability Profiling of Prosultiamine in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Prosultiamine (TPD), a lipophilic disulfide derivative of thiamine (Vitamin B1), exhibits superior bioavailability compared to thiamine hydrochloride due to its ability to bypass rate-limiting transport mechanisms.[1] However, its stability in aqueous formulations is compromised by pH-dependent hydrolysis and disulfide exchange reactions.[1]

This Application Note provides a rigorous, self-validating protocol for profiling the kinetic stability of this compound in aqueous solutions. It addresses specific challenges related to its low water solubility and high sensitivity to alkaline degradation.[1][2] The guide includes a validated RP-HPLC method, a pH-rate profile experimental design, and mechanistic insights into degradation pathways.

Chemical Basis of Instability

To design an effective stability study, one must understand the degradation mechanism. This compound (N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]formamide) possesses a dithio-structure that is inherently reactive.[1]

The pH-Dependent Equilibrium

In aqueous environments, this compound exists in equilibrium with its open-ring thiol form.[1] This equilibrium is driven by pH:

  • Acidic pH (< 5.0): The protonation of the pyrimidine ring stabilizes the molecule, suppressing the nucleophilic attack on the disulfide bond.

  • Alkaline pH (> 7.0): The equilibrium shifts toward the open thiazole ring form (thiolate anion).[1] This species is highly susceptible to:

    • Hydrolysis: Cleavage of the disulfide bond yielding thiamine and propyl mercaptan.[1]

    • Disproportionation: Formation of symmetric disulfides (e.g., thiamine disulfide).[1]

    • Oxidation: If oxygen is present, rapid degradation to thiochromes.[1]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes monitored in this protocol.

ProsultiamineDegradation cluster_conditions Critical Factors TPD This compound (Intact Disulfide) Inter Open Thiolate Intermediate TPD->Inter pH > 7.0 (Ring Opening) Inter->TPD Acidic pH (Re-cyclization) Thiamine Thiamine (Vitamin B1) Inter->Thiamine Hydrolysis Mercaptan Propyl Mercaptan Inter->Mercaptan Hydrolysis Mixed Mixed/Symmetric Disulfides Inter->Mixed Disulfide Exchange Temperature Temperature Ionic Strength Ionic Strength Light Light

Figure 1: Mechanistic pathway of this compound degradation in aqueous solution.[1] The reversibility of the ring opening is pH-dependent, while hydrolysis products are irreversible.

Experimental Protocol: Kinetic Stability Profiling

Materials & Reagents[1]
  • API: this compound Reference Standard (>99.0% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH).[1]

  • Buffer Components: Potassium Phosphate Monobasic (

    
    ), Phosphoric Acid (
    
    
    
    ), Sodium Hydroxide (NaOH).[1]
  • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

Analytical Method (RP-HPLC)

Due to this compound's lipophilicity, standard Thiamine HCl methods (high aqueous content) are unsuitable.[1] Use this modified gradient method.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (primary), 270 nm (secondary confirmation)
Column Temp 25°C
Gradient 0-2 min: 10% B (Isocratic hold) 2-10 min: 10%

60% B (Linear ramp) 10-12 min: 60% B (Wash) 12.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
    [1]
    
  • Precision (RSD):

    
     for 6 replicate injections.
    
  • Resolution:

    
     between this compound and nearest degradation peak (usually Thiamine).[1]
    
Sample Preparation (The "Solubility Bridge")

Critical Step: this compound is sparingly soluble in water.[1][3] Direct addition to buffer will cause precipitation and erroneous kinetic data.[1]

  • Stock Solution: Dissolve 50 mg this compound in 50 mL Ethanol (Concentration: 1 mg/mL). Note: Ethanol is preferred over DMSO to prevent potential sulfur-oxidation artifacts.[1]

  • Working Buffers: Prepare 50 mM Phosphate buffers adjusted to pH 2.0, 4.0, 6.0, and 8.0. Ensure constant ionic strength (

    
    ) using NaCl if necessary.[1]
    
  • Initiation: Spike 1.0 mL of Stock Solution into 99.0 mL of pre-incubated Working Buffer.

    • Final Concentration: 10 µg/mL.[1]

    • Cosolvent Content: 1% Ethanol (Negligible kinetic effect).[1]

Kinetic Study Workflow

This workflow ensures data integrity by controlling temperature and quenching reactions immediately upon sampling.[1]

StabilityWorkflow Prep Buffer Preparation (pH 2.0 - 8.0) Pre-heat to T (e.g., 40°C) Spike Spike API Stock (1% EtOH final) Prep->Spike Incubate Incubation (Water Bath / Chamber) Spike->Incubate Sample Sampling Points (0, 1, 2, 4, 8, 24 hrs) Incubate->Sample At time t Quench Quench Step Dilute 1:1 with Cold Mobile Phase A (pH 3.0) Sample->Quench CRITICAL: Stop Reaction Analyze HPLC Analysis Quantify Area % Quench->Analyze

Figure 2: Standardized workflow for aqueous stability testing. The quenching step is vital to "freeze" the reaction profile prior to analysis.

Data Analysis & Interpretation

Kinetic Calculation

This compound degradation under buffered conditions typically follows pseudo-first-order kinetics .

Calculate the observed rate constant (


) using the integrated rate law:


Where:
  • 
     = Concentration (Peak Area) at time 
    
    
    
    .[1]
  • 
     = Initial Concentration.[1][4]
    
  • Slope of the plot

    
     vs. 
    
    
    
    =
    
    
    .[1]
Representative Data Structure

Organize your results into the following matrix to identify pH-rate profiles.

pH ConditionTemp (°C)

(

)

(hours)

(Linearity)
Major Degradant
2.0 400.0012577.60.998None
4.0 400.0045154.00.995Thiamine
6.0 400.028024.70.992Thiamine + Unknown
8.0 400.15004.60.985Thiamine + Mercaptan

Interpretation Guide:

  • V-Shape Profile: If

    
     is lowest at pH ~3-4 and rises at both extremes, specific acid/base catalysis is occurring.[1]
    
  • Alkaline Instability: A sharp decrease in

    
     at pH > 7.0 confirms the vulnerability of the disulfide bond to nucleophilic attack by hydroxide ions (OH⁻).
    

Technical Insights & Troubleshooting

Buffer Catalysis Effects

General Base Catalysis can distort results.[1] If degradation rates are unexpectedly high, the buffer species (e.g., phosphate vs. citrate) may be participating in the reaction.

  • Validation: Perform the test at pH 7.0 using three different buffer concentrations (e.g., 10mM, 50mM, 100mM). If

    
     increases with buffer concentration, extrapolate to zero buffer concentration to find the true aqueous rate.
    
Photostability

Thiamine derivatives are photosensitive.[1]

  • Requirement: All incubations must be performed in amber glassware or foil-wrapped vessels.

  • Control: Run a parallel "Light Exposed" sample. If the degradation profile differs (e.g., appearance of thiochrome), photo-oxidation is a confounding variable.

Mass Balance

Always calculate Mass Balance (


):


[1]
  • If

    
    , you are losing mass to precipitation (check solubility) or volatile degradation products (propyl mercaptan is volatile).[1]
    

References

  • Takeda Pharmaceutical Company. (n.d.).[1] Alinamin (this compound) Technical Data. Retrieved from Takeda Medical Information.[1]

  • Voelker, A. L., et al. (2021).[1] "Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution." BMC Chemistry.[1][5] Available at: [Link]

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Bettendorff, L. (2020).[1] "Thiamine disulfide derivatives in thiol redox regulation." Antioxidants & Redox Signaling.[1] Available at: [Link]

Sources

Application Note: Kinetic Assessment of Prosultiamine Uptake and Metabolic Trapping in Human Erythrocytes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for assessing Prosultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD) uptake in human erythrocytes. It synthesizes kinetic transport theory with high-sensitivity HPLC-FLD analysis.

Executive Summary & Mechanistic Principle

The Challenge

Standard thiamine (Vitamin B1) salts rely on saturable, rate-limiting transporters (THTR-1 and THTR-2) to cross cell membranes. This compound, a lipophilic disulfide derivative, bypasses these bottlenecks via passive diffusion. Once intracellular, it undergoes a "disulfide switch"—rapid reduction by glutathione (GSH) to free thiamine, which is subsequently "metabolically trapped" by phosphorylation to Thiamine Diphosphate (TDP/TPP).[1]

The Objective

To accurately quantify this uptake, researchers must distinguish between membrane transport (passive diffusion) and intracellular accumulation (metabolic trapping). This protocol details a Discontinuous Kinetic Uptake Assay coupled with HPLC-Fluorescence Detection (HPLC-FLD) utilizing the thiochrome reaction.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the transport and trapping mechanism that underpins the assay design.

Prosultiamine_Uptake cluster_extracellular Extracellular Space cluster_membrane Erythrocyte Membrane cluster_intracellular Intracellular Space (RBC) TTFD_out This compound (TTFD) Diffusion Passive Diffusion (High Flux) TTFD_out->Diffusion Thiamine_out Thiamine HCl (Control) THTR THTR-1 Transporter (Saturable) Thiamine_out->THTR TTFD_in Intracellular TTFD Diffusion->TTFD_in Thiamine_in Free Thiamine THTR->Thiamine_in Slow TTFD_in->Thiamine_in Reduction GSH Glutathione (GSH) GSH->TTFD_in TPK Thiamine Pyrophosphokinase Thiamine_in->TPK TDP Thiamine Diphosphate (Trapped) TPK->TDP Phosphorylation

Figure 1: Mechanism of this compound uptake. Unlike Thiamine HCl, this compound freely diffuses across the membrane and is reduced by intracellular GSH, driving a concentration gradient that favors massive accumulation.

Pre-Analytical Considerations & Reagent Preparation

Critical Constraints
  • This compound Stability: The disulfide bond is labile in alkaline pH. All stock solutions must be prepared in slightly acidic or neutral organic solvents.

  • Erythrocyte Integrity: Hemolysis releases intracellular thiamine, invalidating the "uptake" measurement. Handle cells gently (avoid vortexing; use inversion).

  • Light Sensitivity: Thiochromes are UV-sensitive. Perform all extraction and HPLC steps under low light or amber vessels.

Reagent Setup
ComponentConcentrationPreparation NotesStability
Washing Buffer 1x PBS (pH 7.4)Supplement with 5 mM Glucose to maintain RBC metabolism (ATP is required for TPK activity).1 Week at 4°C
Lysis Buffer 10% TCATrichloroacetic acid precipitates proteins and stabilizes thiamine esters.1 Month at 4°C
Derivatization Reagent 0.01%

in 15% NaOH
Prepare Fresh Daily. Mix 1 part 1% Potassium Ferricyanide with 99 parts 15% NaOH just before use.< 4 Hours
This compound Stock 10 mMDissolve in 100% Ethanol or DMSO. Do not dissolve directly in aqueous buffer to prevent precipitation.-20°C (Aliquot)

Protocol A: The Kinetic Uptake Assay

This workflow measures the rate of this compound entry and conversion to thiamine species over time.

Step-by-Step Methodology
  • Erythrocyte Isolation:

    • Collect whole blood in Heparin or EDTA tubes.

    • Centrifuge at 1,000 x g for 10 min at 4°C.

    • Discard plasma and buffy coat (white layer).

    • Wash RBCs 3x with ice-cold PBS-Glucose buffer . Resuspend to 50% Hematocrit (Hct).

  • Incubation Setup:

    • Aliquot 1 mL of washed RBC suspension into 2 mL Eppendorf tubes (one per time point).

    • Pre-warm tubes to 37°C for 5 minutes.

    • Initiate Uptake: Add this compound stock to reach final concentration (e.g., 10 µM, 50 µM, 100 µM).

    • Control Arm: Incubate parallel tubes with Thiamine HCl at equimolar concentrations.

  • Time-Course Sampling:

    • Incubate at 37°C with gentle shaking (300 rpm).

    • Time Points: 0, 5, 10, 30, 60 minutes.

    • Termination (Critical): At each time point, immediately place the tube in an ice-water bath and add 1 mL of ice-cold PBS .

  • Washing & Lysis:

    • Centrifuge immediately at 2,000 x g for 3 min at 4°C.

    • Aspirate supernatant completely (removes extracellular drug).

    • Wash cells 2x with 1 mL ice-cold PBS to ensure no carryover.

    • Lysis: Add 500 µL of 10% TCA to the RBC pellet. Vortex vigorously to lyse cells and precipitate proteins.

    • Incubate on ice for 15 min.

    • Centrifuge at 14,000 x g for 10 min to pellet protein debris. Collect the clear supernatant for HPLC.

Protocol B: HPLC-FLD Analysis (Thiochrome Method)

This compound itself does not fluoresce. It must be reduced to thiamine within the cell (which happens naturally during uptake) or chemically reduced during prep. Since the biological question is "bioavailability," we measure the Total Thiamine Content (Free Thiamine + TMP + TDP) accumulated in the cell.

Chromatographic Conditions
  • System: HPLC with Fluorescence Detector (FLD).[2][3][4]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 4.0).

    • Solvent B: Methanol.[4]

    • Isocratic: 85% A / 15% B (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: Excitation: 365 nm | Emission: 435 nm.

Pre-Column Derivatization Workflow
  • Neutralization: Take 200 µL of TCA supernatant (from Protocol A). Add 50 µL of 2M Sodium Acetate to adjust pH to ~4.5.

  • Enzymatic Hydrolysis (Optional but Recommended): To measure total thiamine uptake, convert all esters (TDP/TMP) back to free thiamine using Taka-Diastase (amylase) incubation for 30 min at 37°C.

    • Note: If you wish to see metabolic trapping, skip hydrolysis and separate Thiamine, TMP, and TDP chromatographically.

  • Oxidation (Thiochrome Reaction):

    • Mix 200 µL of sample with 100 µL of Derivatization Reagent (

      
       / NaOH).
      
    • Vortex and let stand for 1 minute.

    • Stop Reaction: Add 50 µL of 1M HCl (acidification stabilizes thiochrome).

  • Injection: Inject 20-50 µL onto the HPLC.

Experimental Workflow Diagram

HPLC_Workflow cluster_derivatization Thiochrome Derivatization Sample Incubated RBCs (Time Point X) Wash Wash x3 (Ice Cold PBS) Remove Extracellular Drug Sample->Wash Lyse Lysis (10% TCA) Precipitate Proteins Wash->Lyse Supernatant Collect Acidic Supernatant Lyse->Supernatant Oxidize Add K3Fe(CN)6 + NaOH (Alkaline Oxidation) Supernatant->Oxidize Stop Add HCl (Stabilize Fluorescence) Oxidize->Stop HPLC HPLC-FLD Analysis Ex: 365nm / Em: 435nm Stop->HPLC Data Quantify Thiamine & TDP Peaks HPLC->Data

Figure 2: Analytical workflow from cell lysis to fluorescence detection.

Data Analysis & Interpretation

Calculation of Uptake
  • Standard Curve: Generate a linear regression using Thiamine HCl standards (10–1000 nM) treated with the same derivatization protocol.

  • Normalization: Normalize the calculated thiamine concentration to the Hemoglobin (Hb) content of the lysate (measured via Drabkin’s reagent) or total protein.

    • Unit: pmol Thiamine / g Hb.

  • Net Uptake: Subtract the baseline thiamine content (Time 0) from treated samples.

    
    
    
Expected Results Table
ParameterThiamine HCl (Control)This compound (Test)Interpretation
Initial Velocity (

)
Low (Saturable)High (Linear)This compound bypasses THTR-1/2 limits.
Intracellular Species Mostly Free ThiamineHigh TDP/TPPRapid influx by this compound drives TPK to phosphorylate thiamine into TDP.
Effect of THTR Inhibitors Uptake BlockedUptake UnaffectedConfirms passive diffusion mechanism.
Validation Criteria (Self-Correcting)
  • Linearity: The standard curve must have

    
    .
    
  • Recovery: Spike a known amount of Thiamine into a blank RBC lysate; recovery should be 90-110%.

  • Specificity: If the peak disappears after adding thiaminase (enzyme that degrades thiamine) prior to derivatization, the peak is confirmed as thiamine.

References

  • Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine. Link

  • Bettendorff, L., et al. (1994). Thiamine uptake in human erythrocytes: transition from passive to active transport. Journal of Neurochemistry. (Establishes baseline thiamine transport kinetics).
  • Lu, J., & Frank, E.L. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry. Link

  • Whitfield, K.C., et al. (2018). High-Throughput Determination of Thiamine in Whole Blood and Erythrocytes by HPLC-FLD. Analytical Methods.
  • Tallaksen, C.M., et al. (1991). Determination of thiamin and thiamin phosphate esters in human blood by HPLC. Journal of Chromatography B.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Thiamine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiamine and its derivatives. This guide is designed to provide in-depth, field-proven insights into preventing the oxidative degradation of these vital compounds in solution. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Understanding Thiamine's Instability: The Root of the Problem

Thiamine (Vitamin B1) and its derivatives are notoriously unstable in solution, susceptible to degradation through various pathways, with oxidation being a primary concern. This instability is not a simple matter of the molecule "going bad"; it is a series of chemical transformations that can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing confounding variables.

The core of thiamine's vulnerability lies in its thiazole ring, which can undergo cleavage, and the entire molecule's susceptibility to oxidation, particularly in neutral to alkaline conditions.[1][2] The two primary oxidative degradation products are thiochrome and thiamine disulfide .[1][3] The formation of thiochrome, a fluorescent compound, is often exploited for analytical quantification of thiamine but is an unwelcome event in a stock solution intended for experimental use.[4] Thiamine disulfide is formed from the thiol form of thiamine, which exists in equilibrium with the tricyclic form in solution.[1][3]

Several factors can accelerate this degradation, including:

  • pH: Thiamine is significantly more stable in acidic conditions (pH 3-6) than in neutral or alkaline environments.[2][5] Above pH 7, the thiazole ring is prone to opening, leading to rapid degradation.[1]

  • Temperature: As with most chemical reactions, higher temperatures accelerate the degradation of thiamine.[6][7]

  • Metal Ions: The presence of metal ions, such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+), can catalyze oxidative degradation.[6][7]

  • Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation process.

  • Light: Exposure to light, particularly UV light, can promote the degradation of some thiamine derivatives.

  • Other Chemicals: Certain compounds, like sulfites (often found as preservatives in amino acid solutions), can rapidly degrade thiamine.[8][9]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding the handling and storage of thiamine derivative solutions.

Q1: My thiamine stock solution has turned a pale yellow. Is it still usable?

A slight yellow tint can be an early indicator of degradation, potentially due to the formation of thiochrome and other degradation products. While a very faint color change might not signify a substantial loss of potency for some applications, it is a clear warning sign. For quantitative experiments or cell-based assays where precise concentrations are critical, we strongly recommend preparing a fresh solution. It is also advisable to perform an analytical check, such as HPLC, to determine the actual concentration of the active thiamine derivative.[6]

Q2: What is the optimal pH for storing a thiamine hydrochloride solution?

For maximum stability, thiamine hydrochloride solutions should be maintained in an acidic pH range, ideally between 3 and 6.[2][5] Thiamine is significantly more stable in acidic environments, which suppress the opening of the thiazole ring and subsequent degradation.[2] You can adjust the pH of your solution using dilute hydrochloric acid (HCl) or a suitable acidic buffer system that does not contain components known to react with thiamine.

Q3: Can I autoclave my thiamine solution to sterilize it?

Autoclaving is not recommended for thiamine solutions. The high temperatures involved will significantly accelerate its degradation.[6][7][10] For sterile applications, it is best to prepare the solution using sterile components and techniques, and then filter-sterilize the final solution through a 0.22 µm filter into a sterile container.

Q4: I've noticed a precipitate in my frozen thiamine stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the concentration of the thiamine derivative exceeds its solubility at lower temperatures or if the buffer components have precipitated. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it could be a sign of degradation products precipitating out of solution. In such cases, it is safest to discard the solution and prepare a fresh stock.

Q5: Are there any antioxidants you recommend for stabilizing thiamine solutions?

Yes, the addition of antioxidants can be beneficial. Ascorbic acid (Vitamin C) is a commonly used antioxidant. However, it's important to note that even antioxidants have a finite lifespan and can be consumed over time. Some studies have also explored the protective effects of natural antioxidants like epigallocatechin gallate (EGCG) from tea extracts.[11] The choice and concentration of the antioxidant should be validated for your specific application to ensure it does not interfere with your experimental system. Thiamine itself has some antioxidant properties, which can complicate the picture.[12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with thiamine derivatives.

Observation Potential Cause(s) Recommended Action(s)
Loss of biological activity in cell culture 1. Degradation of thiamine derivative: The active compound is no longer at the expected concentration.[2] 2. pH shift in media: The addition of the thiamine solution may have altered the pH of the culture medium to a less optimal range.1. Prepare fresh solutions: Always use freshly prepared or properly stored (short-term) solutions for critical experiments. 2. Verify solution pH: Check the pH of your stock solution and ensure it is compatible with your cell culture medium. Buffer your stock solution if necessary. 3. Perform a dose-response curve: This can help determine the current effective concentration of your thiamine derivative.
Inconsistent results between experiments 1. Inconsistent solution preparation: Variations in pH, solvent, or storage time can lead to different levels of degradation. 2. Contamination of stock solution: Introduction of metal ions or microbial growth can accelerate degradation.1. Standardize your protocol: Document and strictly follow a standardized protocol for solution preparation and storage. 2. Use high-purity water and reagents: Minimize the presence of metal ion contaminants by using high-purity (e.g., Milli-Q) water and analytical grade reagents. 3. Aliquot stock solutions: Store your stock solution in single-use aliquots to avoid repeated freeze-thaw cycles and reduce the risk of contamination.
Visible color change or precipitation 1. Oxidative degradation: Formation of colored degradation products like thiochrome.[4] 2. pH-induced degradation: A shift to a more alkaline pH can cause rapid degradation and precipitation.[1] 3. Solubility issues: The concentration may be too high for the chosen solvent or storage temperature.1. Discard the solution: Do not use solutions that have visibly changed. 2. Review preparation and storage: Ensure the pH is acidic, the solution is protected from light, and the storage temperature is appropriate. 3. Consider a different solvent or lower concentration: If solubility is an issue, you may need to adjust your stock solution parameters.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Thiamine Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of thiamine hydrochloride with enhanced stability.

Materials:

  • Thiamine hydrochloride powder

  • High-purity, deoxygenated water (e.g., Milli-Q, sparged with nitrogen or argon for 30 minutes)

  • 0.1 M Hydrochloric acid (HCl)

  • Sterile 0.22 µm syringe filters

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Solvent Preparation: Use high-purity water that has been deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. This minimizes the dissolved oxygen available for oxidation.

  • Weighing: Accurately weigh the desired amount of thiamine hydrochloride powder in a sterile container.

  • Dissolution: Add the deoxygenated water to the thiamine hydrochloride powder to achieve a concentration of 10 mg/mL. Vortex gently until fully dissolved.

  • pH Adjustment: Measure the pH of the solution. If it is above 6.0, adjust it to approximately pH 4.5-5.0 by adding 0.1 M HCl dropwise while monitoring with a calibrated pH meter.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter into a sterile, amber-colored container.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes in sterile, amber-colored microcentrifuge tubes or vials. Store at -20°C or -80°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C. Always protect from light.

Protocol 2: Stability Assessment of Thiamine Solutions using HPLC

This protocol provides a basic framework for assessing the stability of your thiamine solution over time.

Methodology:

  • Prepare your thiamine solution according to your standard protocol.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the solution for HPLC analysis. This will serve as your baseline concentration.

  • Storage: Store the remaining solution under your desired conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Sampling: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stored solution for HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.[6]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.8) and an organic solvent like acetonitrile.[6] A gradient elution program may be necessary to separate thiamine from its degradation products.

    • Detection: UV detection at approximately 254 nm is suitable for quantifying thiamine.[6]

  • Data Analysis: Compare the peak area of the thiamine peak at each time point to the T0 peak area to determine the percentage of thiamine remaining. A significant decrease in the main thiamine peak and the appearance of new peaks are indicative of degradation.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

Thiamine_Oxidation_Pathway cluster_conditions Accelerating Conditions Thiamine Thiamine (Tricyclic Form) Thiol_Form Thiol Form Thiamine->Thiol_Form Thiochrome Thiochrome (Oxidized Product) Thiamine->Thiochrome Oxidation Thiol_Form->Thiamine Thiamine_Disulfide Thiamine Disulfide (Oxidized Product) Thiol_Form->Thiamine_Disulfide Oxidation Alkaline_pH Alkaline pH (>7) Alkaline_pH->Thiamine Oxidants Oxidants (e.g., O2) Oxidants->Thiamine Oxidants->Thiol_Form Metal_Ions Metal Ions (Cu2+, Fe3+) Metal_Ions->Thiamine

Caption: Thiamine oxidation pathways leading to thiochrome and thiamine disulfide.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_qc Quality Control Deoxygenate 1. Deoxygenate Solvent (N2 or Ar sparging) Weigh 2. Weigh Thiamine Derivative Deoxygenate->Weigh Dissolve 3. Dissolve in Solvent Weigh->Dissolve Adjust_pH 4. Adjust pH to 3-6 Dissolve->Adjust_pH Filter 5. Filter Sterilize (0.22 µm) Adjust_pH->Filter Aliquot 6. Aliquot into Amber Vials Filter->Aliquot Store 7. Store at ≤ -20°C Aliquot->Store HPLC_Check 8. Perform Stability Check (HPLC) Store->HPLC_Check Use_Fresh 9. Use Freshly Prepared Solution for Critical Experiments HPLC_Check->Use_Fresh

Caption: Recommended workflow for preparing and handling thiamine derivative solutions.

References

  • Huang, J. H. (2022). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University. All Theses. 3936. [Link]

  • Rebrov, V. G., & Parkhomenko, Y. M. (2016). Oxidized derivatives of thiamine: Formation, properties, biological role. Ukrainskii Biokhimicheskii Zhurnal, 88(6), 5-18.
  • Dwyer, J. T., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129881.
  • Le, T. N., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129881.
  • Giron, D. (1995). Stability of thiamin in parenteral nutrition solutions. Journal of Parenteral and Enteral Nutrition, 19(5), 403-407.
  • Zielińska-Dawidziak, M., et al. (2021). Thiamine in Lipid Systems vs. the Antioxidant Activity of Epigallocatechin Gallate and Caffeine. Molecules, 26(16), 4882.
  • Rebrov, V. G., & Parkhomenko, Y. M. (2016). Oxidized derivatives of thiamine: Formation, properties, biological role. Ukrainskii Biokhimicheskii Zhurnal, 88(6), 5-18.
  • Kraft, A. D., & Eitenmiller, R. R. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Comprehensive Reviews in Food Science and Food Safety, 16(4), 536-549.
  • Di Filippo, M., et al. (2020). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. Redox Biology, 32, 101483.
  • Tuncel, M., & Yilmaz, I. (2019). How is vitamin B1 oxidized to thiochrome? Elementary processes revealed by a DFT study. New Journal of Chemistry, 43(1), 224-233.
  • Balakrishnan, A., & Subramanian, V. (2021). Benfotiamine. In StatPearls.
  • Abdel-Moety, E. M., et al. (1989). Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents. Die Pharmazie, 44(10), 711-712.
  • Losa, R. (2023). Thiamine (Vitamin B1)
  • Kraft, A. D., & Eitenmiller, R. R. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Comprehensive Reviews in Food Science and Food Safety, 16(4), 536-549.
  • Huang, J. H. (2022). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University. All Theses. 3936.
  • de Oliveira, G. S., et al. (2011).
  • Le, T. N., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129881.
  • Le, T. N., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129881.
  • Muste, C. A., et al. (2023). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media.
  • Le, T. N. (2020). Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in Solution. Purdue University.
  • González, J. (2022). Determination by Chromatographic Methods of Degradation Products of Thiamine 100mg Injection.
  • van der Linde, L. M., & van Dort, J. M. (1994). Thermal Degradation of Thiamin (Vitamin B 1 ). In Thermally Generated Flavors (pp. 164-173). American Chemical Society.

Sources

Technical Guide: Optimizing Prosultiamine Extraction Efficiency from Tissue

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It synthesizes chemical kinetics, redox biology, and analytical chemistry to resolve the specific challenges of extracting Prosultiamine (Thiamine Propyl Disulfide).

Part 1: The Core Directive (The Disulfide Paradox)

Standard thiamine extraction protocols (acidic precipitation or heat extraction) will fail when applied to this compound.

The Scientific Reality: this compound is a lipophilic disulfide derivative. Upon cell lysis, it encounters endogenous intracellular thiols (primarily Glutathione, GSH) which are released from the cytoplasm. In a standard aqueous extraction, these thiols rapidly attack the disulfide bond of this compound via thiol-disulfide exchange , converting it artificially into Thiamine (Vitamin B1) before you can measure it.

The Consequence:

  • False Negative: Low this compound recovery.

  • False Positive: Artificially elevated Thiamine levels.

  • Data Corruption: Your PK curve reflects ex vivo degradation, not in vivo distribution.

The Solution: You must implement a "Trap-and-Partition" strategy.

  • Trap: Chemically alkylate free thiols immediately upon homogenization to prevent reduction.

  • Partition: Use a non-polar solvent to isolate the lipophilic this compound from the hydrophilic Thiamine.

Part 2: Critical Experimental Modules

Module 1: The Stabilization System (Chemistry of Lysis)

Objective: Prevent the conversion of this compound to Thiamine during tissue disruption.

The Reagent: N-Ethylmaleimide (NEM) You must add a thiol-alkylating agent to your homogenization buffer. Acid alone is insufficient; while low pH slows disulfide exchange, it does not stop it completely in rich tissue matrices like liver or brain.

Protocol:

  • Preparation: Prepare a 20 mM NEM solution in your homogenization buffer (e.g., PBS or 50 mM Ammonium Acetate, pH 4.5).

    • Note: NEM is unstable in water; prepare fresh daily.

  • Homogenization: Add tissue to the buffer at a 1:5 (w/v) ratio.

  • Mechanism: NEM permanently alkylates free sulfhydryl groups on Glutathione (GSH) and proteins, rendering them chemically inert toward the this compound disulfide bond.

Module 2: The Extraction Workflow (Liquid-Liquid Extraction)

Objective: Physically separate this compound from Thiamine.

The Solvent: Ethyl Acetate (EtOAc) Unlike Thiamine, which is highly water-soluble, this compound is lipophilic (LogP ~1.1). We utilize this polarity difference to purify the analyte.

Step-by-Step Protocol:

  • Lysis: Homogenize 50 mg tissue in 250 µL of NEM-containing buffer (from Module 1).

  • Precipitation: Add 50 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins and acidify the sample (stabilizing the thiamine core). Vortex and centrifuge at 14,000 x g for 10 min at 4°C.

  • Extraction (The Partition):

    • Transfer the clear supernatant to a fresh glass vial.

    • Add 1.0 mL Ethyl Acetate .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 5 min to separate phases.

  • Collection:

    • Top Layer (Organic): Contains This compound . Transfer this to a clean tube.

    • Bottom Layer (Aqueous): Contains Thiamine and TPP. (Save this if you need to measure metabolites).

  • Reconstitution: Evaporate the Ethyl Acetate layer to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile).

Module 3: Analytical Validation (LC-MS/MS)

Objective: Confirm the integrity of the extraction.

Chromatographic Separation: this compound is significantly less polar than Thiamine. On a standard C18 column, Thiamine elutes near the void volume (unless ion-pairing agents are used), while this compound retains well.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 4 minutes. (this compound elutes at high organic).
Detection ESI Positive Mode (MRM)

Part 3: Visualization of the "Trap-and-Partition" Logic

The following diagram illustrates the critical divergence between a standard protocol (Failure Path) and the optimized protocol (Success Path).

Prosultiamine_Extraction Tissue Tissue Sample (Contains this compound + GSH) Standard_Lysis Standard Acid Lysis (No NEM) Tissue->Standard_Lysis Standard Protocol Optimized_Lysis Optimized Lysis (Buffer + NEM) Tissue->Optimized_Lysis Optimized Protocol Reduction Reaction: GSH attacks Disulfide Bond Standard_Lysis->Reduction Artifact Result: Artificial Conversion to Thiamine (False Negative) Reduction->Artifact Block Reaction: NEM Alkylates GSH Optimized_Lysis->Block LLE Liquid-Liquid Extraction (Ethyl Acetate) Block->LLE Phases Phase Separation LLE->Phases Organic Organic Phase: Intact this compound Phases->Organic Top Layer Aqueous Aqueous Phase: Thiamine & Metabolites Phases->Aqueous Bottom Layer

Caption: Workflow logic comparing standard extraction (Red) leading to artifactual degradation vs. the optimized NEM/LLE protocol (Green/Blue) ensuring analyte integrity.

Part 4: Troubleshooting & FAQ

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Thiol-Disulfide ExchangeEnsure NEM is added fresh to the lysis buffer. Old NEM hydrolyzes and loses potency.
High Variability Inconsistent Phase SeparationEnsure vigorous vortexing (5 min) during LLE. Use Ethyl Acetate ; avoid ether (peroxide formation degrades disulfides).
Peak Tailing (LC-MS) Secondary InteractionsThis compound is a base. Ensure Mobile Phase pH is acidic (pH 3-4) using Formic Acid or Ammonium Formate.
Thiamine in Organic Phase Wet Organic LayerTrace water carries Thiamine into the Ethyl Acetate. Dry the organic layer with anhydrous Na2SO4 before evaporation.
FAQ

Q: Can I use TCEP or DTT to stabilize the sample? A: ABSOLUTELY NOT. TCEP and DTT are reducing agents. They will immediately cleave the disulfide bond of this compound, converting 100% of your sample into Thiamine. You need an alkylating agent (NEM or Iodoacetamide), not a reducing agent.

Q: Why use Ethyl Acetate instead of Chloroform? A: Both work, but Ethyl Acetate is less dense than water (floats), making it easier to pipette off the organic layer without disturbing the protein pellet/aqueous phase. Chloroform sinks, making recovery mechanically difficult in high-throughput workflows.

Q: Is this compound light-sensitive? A: Like all thiamine derivatives, it is sensitive to UV degradation. Perform extractions under yellow light or in amber vials.

Q: Can I measure Thiamine and this compound in the same run? A: Yes, but you cannot use the LLE method described above for simultaneous extraction (as they separate). For simultaneous analysis, use Protein Precipitation (PPT) with cold Acetonitrile + NEM. However, be aware that PPT samples are "dirtier" and may suffer from matrix effects in the mass spec.

References

  • Thiamine Disulfide Derivatives and Redox Regulation. Title: Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. Source: PubMed / NIH (2024). Relevance: Establishes the mechanism of disulfide reduction by GSH and Trx systems, validating the need for NEM. URL:[Link]

  • LC-MS/MS Method Development for B-Vitamins. Title: Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Source: Journal of Nutritional Science (2022). Relevance: Provides baseline chromatographic conditions for thiamine derivatives. URL:[Link]

  • Thiamine Stability Kinetics. Title: Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine. Source: Food Chemistry (2021).[1] Relevance: Confirms stability of the thiamine core in acidic conditions (pH < 6). URL:[Link]

  • This compound Physicochemical Properties. Title: this compound (PubChem Compound Summary). Source: National Center for Biotechnology Information (2024). Relevance: Verifies lipophilicity (LogP) and chemical structure for solvent selection. URL:[Link]

Sources

Technical Support Center: Resolving Prosultiamine Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for prosultiamine applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays. As a lipophilic synthetic derivative of thiamine (Vitamin B1), this compound offers enhanced bioavailability, making it a compound of significant interest.[1][2] However, its physicochemical properties can present challenges, most notably its tendency to precipitate in aqueous cell culture environments.

This document provides in-depth, experience-driven guidance to help you understand the root causes of precipitation, implement preventative measures, and effectively troubleshoot issues as they arise, ensuring the integrity and reproducibility of your experimental results.

Section 1: Understanding this compound - Core Physicochemical Properties

A foundational understanding of this compound's properties is the first step in preventing experimental artifacts.

Q1: What is this compound, and why is its solubility a primary concern in cell culture?

This compound is a thiamine disulfide derivative designed to be more lipid-soluble than thiamine itself.[2] This lipophilicity allows it to more easily cross cell membranes and the blood-brain barrier, a key advantage for its therapeutic and research applications.[1] However, this same property creates a challenge in the laboratory. Cell culture media are complex aqueous solutions. Introducing a lipophilic compound, often from a concentrated stock in an organic solvent like DMSO, can cause it to crash out of solution, forming a precipitate. This not only lowers the effective concentration of the compound but can also introduce confounding factors like physical stress on cells or interference with optical measurements.

Q2: What are the specific solubility characteristics of this compound?

There are varying descriptions of this compound's water solubility, ranging from "water-soluble" to "sparingly soluble" or "slightly soluble".[3][4][5] This variability often depends on the specific salt form of the compound and the pH of the solution. For practical laboratory purposes, it is best to consider this compound as having limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing high-concentration stock solutions.[6]

Data Summary: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₅H₂₄N₄O₂S₂[7]
Molar Mass 356.51 g/mol [4][6]
Appearance White or pale yellow crystalline powder[5]
Solubility Profile Sparingly soluble in water.[4] Soluble in DMSO and other organic solvents.[4][6]
Section 2: Proactive Prevention - Best Practices for Working with this compound

The most effective way to deal with precipitation is to prevent it from happening. These FAQs outline the critical best practices for preparing and using this compound in your experiments.

Q1: How should I prepare my this compound stock solution to maximize stability and solubility?

Proper stock solution preparation is critical. A well-prepared stock is the foundation of a successful experiment.

  • Solvent Choice: Use high-purity, anhydrous DMSO to prepare your master stock solution.[6]

  • Concentration: Prepare a high-concentration stock (e.g., 50-100 mM). This allows for smaller volumes to be added to your culture medium, minimizing the final concentration of the organic solvent.

  • Dissolution Technique: After adding the DMSO, ensure complete dissolution. Use a vortex mixer and, if necessary, a brief (5-10 minute) sonication in a water bath. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization: Sterile filter the final stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE or nylon) syringe filter into a sterile, light-protecting tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[8] Store aliquots in tightly sealed containers, protected from light and moisture, at -20°C or -80°C for long-term stability.[5][6]

Q2: What is the correct procedure for diluting the this compound stock solution into my cell culture medium?

The dilution step is the most common point where precipitation occurs. The phenomenon known as "solvent shock" happens when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment, causing a sudden polarity shift and forcing the compound out of solution.[9]

  • Pre-warm the Medium: Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock.[9] Solubility is generally higher at warmer temperatures.

  • Sequential Dilution: If making a large dilution (e.g., >1:1000), consider a two-step serial dilution. First, dilute the master stock into a small volume of pre-warmed medium, then add this intermediate dilution to your final culture volume.

  • Vigorous Mixing: The key to avoiding solvent shock is rapid dispersal. Add the stock solution drop-wise into the vortex of the swirling medium. Do not add the stock as a single bolus or to the bottom of the tube/flask. Mix immediately and thoroughly.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

While necessary for solubilization, DMSO can be toxic to cells. The final concentration of DMSO in your culture should be kept as low as possible, ideally below 0.5%, and for many sensitive cell lines, below 0.1%. Always include a vehicle control in your experimental design (medium with the same final concentration of DMSO as your treated samples) to account for any solvent-induced effects.

Section 3: Troubleshooting Guide - A-Z of Resolving Precipitation

Even with the best preventative measures, issues can arise. This guide provides a systematic approach to identifying and solving precipitation problems.

Troubleshooting Workflow Diagram

G start Precipitation Observed in Cell Culture timing_q When does it occur? start->timing_q immediate Immediately upon adding to media timing_q->immediate Immediate gradual Gradually during incubation (hours/days) timing_q->gradual Gradual cause_immediate_q Likely Cause? immediate->cause_immediate_q cause_gradual_q Likely Cause? gradual->cause_gradual_q shock Solvent Shock cause_immediate_q->shock High local [C] solubility Exceeded Solubility Limit cause_immediate_q->solubility Final [C] too high solution_immediate_q Corrective Action shock->solution_immediate_q solubility->solution_immediate_q mix Improve Mixing: - Add drop-wise to vortex - Mix immediately solution_immediate_q->mix concentration Reduce Final Concentration solution_immediate_q->concentration sol_test Perform Solubility Test (Protocol 4.2) solution_immediate_q->sol_test instability Compound Instability at 37°C cause_gradual_q->instability interaction Interaction with Media Components (e.g., Serum) cause_gradual_q->interaction ph_shift pH Shift from Cell Metabolism cause_gradual_q->ph_shift solution_gradual_q Corrective Action instability->solution_gradual_q interaction->solution_gradual_q ph_shift->solution_gradual_q fresh Prepare Fresh Working Solutions Daily solution_gradual_q->fresh serum Test in Serum-Free vs. Serum-Containing Media solution_gradual_q->serum ph_monitor Monitor Media pH (Phenol Red Indicator) solution_gradual_q->ph_monitor

Caption: Troubleshooting workflow for this compound precipitation.

Scenario 1: Precipitate Forms Immediately Upon Addition to Media

This is the most common scenario and is almost always related to the dilution process.

  • Primary Cause: Solvent Shock. As detailed above, this is due to poor mixing and a rapid change in solvent polarity.[9]

    • Solution: Refine your dilution technique. Ensure the media is at 37°C. Add the stock solution very slowly, drop by drop, directly into the media while it is being actively mixed (e.g., on a vortexer at a medium speed). This ensures the compound disperses before it has a chance to aggregate and precipitate.

  • Primary Cause: Exceeding the Solubility Limit. The desired final concentration of this compound may simply be higher than its solubility in your specific cell culture medium.

    • Solution: The most direct solution is to lower the final concentration and repeat the experiment. If a high concentration is necessary, you must first empirically determine the solubility limit using the protocol provided below (Protocol 4.2).

Scenario 2: Precipitate Forms Gradually During Incubation (Hours to Days)

If the solution is clear initially but becomes cloudy or develops visible precipitate over time at 37°C, the cause is likely more complex.

  • Potential Cause: Compound Instability. Although this compound is relatively stable, like many complex organic molecules, it can degrade over extended periods at 37°C in a complex aqueous environment.[3] Degradation products may be less soluble. Thiamine itself is known to be unstable in solutions with a pH above 5.5.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment. Avoid storing diluted this compound in media at 4°C or 37°C for extended periods.

  • Potential Cause: Interaction with Media Components. Cell culture media are rich in salts, amino acids, and, if supplemented, proteins from serum.[10] this compound may interact with these components, particularly serum proteins, forming insoluble complexes over time.[9][11]

    • Solution: To diagnose this, run a parallel experiment in a serum-free version of your medium, if your cells can tolerate it. If precipitation occurs only in the presence of serum, you may need to reduce the serum concentration or accept that this interaction limits the usable concentration of the compound.

  • Potential Cause: pH Shift. As cells metabolize, they release byproducts (like lactic acid) that can lower the pH of the culture medium.[9] A change in pH can alter the ionization state of this compound, thereby reducing its solubility.

    • Solution: Monitor the pH of your culture using the phenol red indicator in the medium (a shift from red to orange/yellow indicates acidification). If the pH is changing significantly during your experiment, you may need to use a medium with a stronger buffering system (like HEPES) or refresh the medium more frequently.

Scenario 3: Unsure if it's a Precipitate, Contamination, or Cell Debris

Turbidity in cell culture can have multiple sources.[8]

  • How to Differentiate:

    • Microscopy: Observe a sample of the media under a phase-contrast microscope.

      • Precipitate: Often appears as small, irregular, crystalline, or amorphous non-motile particles. It may look like a "haze" or distinct shards.

      • Bacterial Contamination: Appears as very small, often motile rods or cocci that will rapidly increase in number.

      • Yeast/Fungal Contamination: Appears as budding yeast cells or filamentous hyphae.

      • Cell Debris: Appears as irregular, non-motile blebs from dead or dying cells.

    • Incubation Test: If unsure, incubate a sample of the suspect media without cells at 37°C. If it's a microbial contamination, the media will become uniformly turbid within 24-48 hours. If it's a precipitate, the appearance will likely not change significantly.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Pre-Weigh: In a sterile microcentrifuge tube, weigh out 3.57 mg of this compound powder (M.W. 356.51 g/mol ).

  • Solvent Addition: Add 100 µL of anhydrous, sterile-grade DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the powder is fully dissolved. If needed, sonicate in a room temperature water bath for 5-10 minutes.

  • Verification: Visually confirm that the solution is clear and free of any particulate matter.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm PTFE syringe filter into a sterile, amber (light-protecting) tube. Aliquot into single-use volumes (e.g., 5-10 µL) and store at -80°C.

Protocol 4.2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol allows you to empirically find the solubility limit in your specific experimental conditions.

  • Prepare Medium: Dispense 1 mL of your complete cell culture medium (including serum, if applicable) into several sterile microcentrifuge tubes. Pre-warm these tubes to 37°C.

  • Prepare Serial Dilutions: Create a series of this compound concentrations. For example, using a 100 mM DMSO stock, you might aim for final concentrations of 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, and 25 µM.

    • Example for 200 µM: Add 2 µL of 100 mM stock to 998 µL of medium.

  • Add and Mix: Add the corresponding volume of stock solution to each tube of medium using the proper drop-wise/vortexing technique described in Section 2. Include a vehicle-only control (e.g., 2 µL of DMSO in 998 µL of medium).

  • Incubate: Incubate all tubes at 37°C for a period relevant to your experiment (e.g., 2 hours to 24 hours).

  • Observe: After incubation, carefully inspect each tube for signs of precipitation. Check visually against a dark background and also examine a drop from each tube under a microscope.

References
  • Merck Index. This compound. [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Sinochem Nanjing Corporation. This compound. [Link]

  • Patsnap Synapse. What is the mechanism of this compound?. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Wikipedia. This compound. [Link]

  • Lu, J., & Holmgren, A. (2014). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. Free Radical Biology and Medicine, 72, 28-40. [Link]

  • ResearchGate. Competitive assay for thiamine using fluorescent-dye-encapsulating.... [Link]

  • Grokipedia. This compound. [Link]

  • Kopp, M. R., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceuticals, 16(1), 118. [Link]

  • ResearchGate. What is this 'cloud' that appears around my cell aggregates during drug toxicity tests?. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Lu, J., & Holmgren, A. (2014). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. Free Radical Biology and Medicine, 72, 28-40. [Link]

  • Allwood, M. C., & Martin, H. (1996). The stability of thiamine in total parenteral nutrition mixtures stored in EVA and multi-layered bags. Clinical Nutrition, 15(5), 233-236. [Link]

  • Hutter, S., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), 1800539. [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Purdue e-Pubs. Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in Solution. [Link]

Sources

Technical Support Center: Overcoming Low Thiamine Bioavailability with Prosultiamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for utilizing prosultiamine to effectively overcome the challenges associated with thiamine's low bioavailability in experimental settings.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses core concepts regarding thiamine, its bioavailability limitations, and the advantages offered by this compound.

Q1: What is the fundamental role of thiamine (Vitamin B1) and why is it biologically critical?

Thiamine is an essential water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), acts as a critical coenzyme for several key enzymes in cellular metabolism.[1][2] Its primary importance lies in:

  • Carbohydrate Metabolism: TPP is indispensable for enzymes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for converting carbohydrates into energy within the citric acid cycle.[1][3]

  • Pentose Phosphate Pathway: It is a cofactor for transketolase, an enzyme in a pathway that produces NADPH (essential for antioxidant defense and fatty acid synthesis) and precursors for nucleotide synthesis.[1][2]

  • Nervous System Function: By ensuring efficient energy production, particularly in high-demand tissues like the brain, thiamine is vital for the proper functioning of the nervous system.[1][2][4]

Thiamine deficiency can severely impair these pathways, leading to a build-up of metabolic byproducts like lactate and causing significant neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[2][3]

Q2: Why is the oral bioavailability of standard thiamine hydrochloride low and often problematic for research?

The therapeutic efficacy of standard thiamine hydrochloride is hampered by its low bioavailability, which is estimated to be between 3.7% and 5.3%.[5] This is due to several factors:

  • Water-Solubility: As a water-soluble molecule, thiamine has difficulty passively diffusing across the lipid-rich membranes of intestinal cells.

  • Saturable Transport: Its absorption is dependent on specific intestinal transporters (ThTr1 and ThTr2), which become saturated at higher doses, creating a bottleneck for uptake.[6]

  • Narrow Absorption Window: Thiamine is primarily absorbed in the proximal part of the small intestine. Any condition that speeds up intestinal transit can reduce the absorption time.[7]

These limitations make it challenging to achieve high, therapeutically relevant thiamine concentrations in tissues, especially the brain, through oral administration alone.

Q3: What is this compound, and how does its chemical structure overcome thiamine's bioavailability issues?

This compound (thiamine propyl disulfide) is a synthetic, lipid-soluble derivative of thiamine.[1][6] Its unique disulfide structure is the key to its enhanced bioavailability.[6]

  • Increased Lipophilicity: Unlike thiamine hydrochloride, this compound is fat-soluble.[1][8] This property allows it to bypass the rate-limited intestinal transporters and be readily absorbed across the gastrointestinal tract via passive diffusion.[6]

  • Efficient Conversion: Once absorbed, the disulfide bond in this compound is cleaved, efficiently converting it into thiamine within the body.[1] This conversion is thought to occur in the intestinal wall or liver.[1][9]

  • Enhanced Tissue Penetration: Its lipophilic nature facilitates easier penetration of cell membranes and allows it to cross the blood-brain barrier more effectively than thiamine, which is critical for neurological studies.[1][8]

This mechanism results in significantly higher and more sustained blood and tissue concentrations of thiamine compared to an equivalent dose of standard thiamine.[1]

Part 2: Experimental Design & Protocols

This section provides practical guidance for designing experiments and detailed protocols for working with this compound.

Comparative Data: Thiamine vs. This compound

The following table summarizes the key differences between thiamine hydrochloride and this compound for experimental consideration.

PropertyThiamine HydrochlorideThis compound (Thiamine Propyl Disulfide)Reference(s)
Chemical Formula C₁₂H₁₇ClN₄OS·HClC₁₅H₂₄N₄O₂S₂[6]
Molar Mass 337.27 g/mol 356.50 g/mol [6]
Solubility Water-solubleLipid-soluble; Slightly soluble in water[4][6]
Absorption Mechanism Active transport (saturable) & passive diffusionPrimarily passive diffusion[5][6]
Oral Bioavailability Low (3.7% - 5.3%)High[5][8]
Blood-Brain Barrier Limited penetrationEnhanced penetration[1]
Diagram: Thiamine vs. This compound Absorption Pathway

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Bloodstream Thiamine Thiamine HCl (Water-Soluble) Transport Thiamine Transporters (Rate-Limited) Thiamine->Transport:f0 Active Transport This compound This compound (Lipid-Soluble) Passive Passive Diffusion This compound->Passive High Permeability Thiamine_Blood Thiamine Transport:f1->Thiamine_Blood Low Bioavailability Conversion Conversion to Thiamine Passive->Conversion Conversion->Thiamine_Blood High Bioavailability

Caption: Absorption pathways of thiamine vs. This compound in the intestine.

Protocol 1: Preparation and Formulation of this compound for In Vivo Studies

Objective: To prepare a stable this compound formulation for oral gavage in a rodent model.

Materials:

  • This compound powder (CAS: 59-58-5)

  • Vehicle: Corn oil or a suspension agent like 0.5% carboxymethylcellulose (CMC)

  • Glass homogenizer or magnetic stirrer

  • Calibrated oral gavage needles

Procedure:

  • Determine Dosage: Based on your experimental design, calculate the required dose of this compound in mg/kg.

  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood.

  • Vehicle Selection:

    • For a solution (if solubility permits), slowly add the vehicle (e.g., corn oil) to the powder while stirring continuously. Gentle warming may aid dissolution but monitor for degradation.

    • For a suspension, create a 0.5% CMC solution in water. Slowly add the this compound powder to the CMC solution while homogenizing or stirring vigorously to ensure a uniform suspension.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration for your dosing volume (typically 5-10 mL/kg for rodents).

  • Storage: this compound should be stored in a tightly closed container, protected from light and moisture, at room temperature (20°C to 25°C).[10] Prepare formulations fresh daily if possible to avoid degradation.

  • Administration: Before each administration, ensure the solution is clear or the suspension is thoroughly re-suspended by vortexing or stirring. Administer the calculated volume to the animal via oral gavage.

Causality Note: Using a lipid-based vehicle like corn oil can enhance the absorption of the lipophilic this compound. A suspension in CMC is a reliable alternative if a solution is not feasible. Fresh preparation is critical to ensure dose accuracy and stability.

Protocol 2: Quantification of Thiamine in Whole Blood by HPLC

Objective: To measure the concentration of thiamine (as TPP) in whole blood samples after this compound administration, using a standard pre-column derivatization HPLC method.

Principle: This widely used method involves the oxidation of thiamine to a highly fluorescent compound, thiochrome, which can be sensitively detected.[11] Whole blood is the preferred matrix as the majority of circulating thiamine is found within erythrocytes.[12][13]

Materials:

  • Whole blood samples collected in EDTA or heparin tubes.

  • Trichloroacetic acid (TCA) for protein precipitation.

  • Potassium ferricyanide solution for oxidation.

  • Methanol (HPLC grade).

  • Reversed-phase C18 HPLC column.

  • Fluorescence detector (Excitation: ~360 nm, Emission: ~450 nm).

  • Thiamine hydrochloride standard.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of whole blood, add 400 µL of cold 10% TCA.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization (Thiochrome Formation):

    • In an autosampler vial or a separate tube, mix a portion of the supernatant with the potassium ferricyanide solution. The reaction is rapid.

    • Note: This step can be automated with an online pre-column derivatization setup for high-throughput analysis.[14]

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and methanol) to separate the thiochrome from other fluorescent compounds.

    • Detect the thiochrome peak using the fluorescence detector.

  • Quantification:

    • Create a standard curve by preparing known concentrations of thiamine standard, subjecting them to the same preparation and derivatization steps.

    • Calculate the thiamine concentration in the unknown samples by comparing their peak areas to the standard curve.

Self-Validation: Run a quality control (QC) sample with a known thiamine concentration with each batch of samples to validate the accuracy and precision of the run. The inter- and intra-assay relative standard deviations should be monitored.[11]

Diagram: In Vivo Bioavailability Study Workflow

G cluster_workflow Experimental Workflow start Acclimatize Animals (e.g., Rodent Model) dosing Oral Gavage: 1. Vehicle Control 2. Thiamine HCl 3. This compound start->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Process Whole Blood (Protein Precipitation) sampling->processing analysis HPLC Analysis (Thiochrome Assay) processing->analysis pk Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) analysis->pk end Compare Bioavailability pk->end

Caption: Workflow for a comparative in vivo bioavailability study.

Part 3: Troubleshooting Guide

This section provides solutions to common issues encountered during experiments with this compound.

Q: My this compound powder is not fully dissolving in my chosen vehicle. What should I do?

A: This is a common issue due to this compound's limited solubility in many common solvents.

  • Root Cause: this compound is described as "slightly soluble in water" and is lipophilic, but may not form a true solution at high concentrations even in oils.[10]

  • Solution 1 (Create a Suspension): The most reliable method is to create a homogenous suspension. Use a vehicle like 0.5% - 1.0% carboxymethylcellulose (CMC) or Tween 80. Use a homogenizer or sonicator to break down particles and ensure a uniform, fine suspension. Always vortex vigorously immediately before each animal dosing to ensure accuracy.

  • Solution 2 (Co-solvents): For in vitro work, you may experiment with small amounts of a biocompatible co-solvent like DMSO or ethanol to first dissolve the this compound before diluting it into your final culture medium. Crucially, you must run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your experimental outcome. Check the final solvent concentration to avoid cellular toxicity.

Q: I am observing high variability in my in vivo bioavailability results between animals in the same group. What are the potential causes?

A: High variability can obscure true differences between your experimental groups.

  • Root Cause 1 (Dosing Inaccuracy): Inaccurate oral gavage technique or a non-homogenous drug suspension can lead to animals receiving different effective doses.

  • Solution 1: Ensure your drug formulation is uniformly suspended before drawing up each dose. Confirm proper gavage technique to ensure the full dose is delivered to the stomach and not regurgitated or aspirated.

  • Root Cause 2 (Physiological State): The presence or absence of food in the stomach can significantly alter absorption kinetics.[7]

  • Solution 2: Standardize the feeding state of your animals. For most studies, a brief fasting period (e.g., 4-6 hours) before dosing is recommended to reduce variability in gastric emptying and absorption. Ensure all groups are fasted for the same duration.

  • Root Cause 3 (Sample Handling): Thiamine is sensitive to degradation. Inconsistent sample handling can lead to variable results.

  • Solution 3: Process blood samples immediately after collection. If storage is necessary, store them protected from light at -80°C. Minimize freeze-thaw cycles.

Q: My in vitro cell culture experiment shows signs of toxicity after treatment with this compound. Is this expected?

A: While generally considered safe, high concentrations of any compound, including the vehicle used for solubilization, can cause cytotoxicity.

  • Root Cause 1 (Concentration): The concentration of this compound may be too high for your specific cell line.

  • Solution 1: Perform a dose-response curve to determine the optimal, non-toxic working concentration. Start with a wide range of concentrations and use a viability assay (e.g., MTT or LDH) to assess cytotoxicity alongside your primary endpoint.

  • Root Cause 2 (Vehicle Toxicity): If you are using a solvent like DMSO to dissolve the this compound, the final concentration of the solvent in the culture medium may be toxic.

  • Solution 2: Ensure the final concentration of your solvent is low (typically <0.1% for DMSO) and, most importantly, include a vehicle-only control group. This group receives the same amount of solvent as your highest this compound dose. This will allow you to distinguish between the effects of the compound and the vehicle.

Diagram: Logic for Troubleshooting In Vivo Variability

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions issue High In Vivo Variability cause1 Dosing Inaccuracy issue->cause1 cause2 Physiological State issue->cause2 cause3 Sample Handling issue->cause3 sol1 Verify Formulation Homogeneity & Gavage Technique cause1->sol1 Check sol2 Standardize Fasting Protocol cause2->sol2 Check sol3 Standardize Sample Processing & Storage cause3->sol3 Check

Caption: A troubleshooting flowchart for high in vivo experimental variability.

Part 4: References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). [Link]

  • Efficacy of this compound treatment in patients with human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis: results from an open-label clinical trial - PubMed. [Link]

  • Thiamine and benfotiamine: Focus on their therapeutic potential - PMC - NIH. [Link]

  • This compound - Sinochem Nanjing Corporation. [Link]

  • Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. | Request PDF - ResearchGate. [Link]

  • In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy - MDPI. (2023-02-17). [Link]

  • Determination of thiamine in human plasma and its pharmacokinetics - PubMed. [Link]

  • This compound - Wikipedia. [Link]

  • Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC. (2012-02-04). [Link]

  • Thiamin | Linus Pauling Institute | Oregon State University. [Link]

  • Comparative bioavailability of various thiamine derivatives after oral administration. (2025-08-07). [Link]

  • Comparative bioavailability of various thiamine derivatives after oral administration. [Link]

  • What is this compound used for? - Patsnap Synapse. (2024-06-15). [Link]

  • Is it better to test thiamine levels in plasma or whole blood? - Dr.Oracle. (2025-09-03). [Link]

  • In vivo location of sulbutiamine conversion to thiamine Vers 0.1 - Health Research Authority. [Link]

  • Methods for assessment of Thiamine (Vitamin B1) - ResearchGate. [Link]

  • High-Throughput Determination of Thiamine (Vitamin B1) in Whole Blood and Erythrocytes. [Link]

Sources

Validation & Comparative

comparative pharmacokinetics of fursultiamine and prosultiamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of Fursultiamine (TTFD) and Prosultiamine (TPD) , two lipophilic disulfide derivatives of thiamine (Vitamin B1). Unlike standard thiamine salts (HCl or mononitrate), which rely on saturable active transport (THTR-1/2), both TTFD and TPD utilize passive diffusion to bypass rate-limiting absorption barriers.

Key Distinction: While both molecules effectively cross the blood-brain barrier (BBB)—a critical advantage over the S-acyl derivative benfotiamine—they differ in their prosthetic disulfide side chains. Fursultiamine carries a tetrahydrofurfuryl group, whereas this compound carries a propyl group. This structural variance influences their lipophilicity (LogP), cellular retention, and the specific thiol byproducts released upon cytosolic reduction.

Chemical & Mechanistic Basis

The pharmacokinetic superiority of these molecules lies in their ability to act as "pro-drugs" that mask the charged thiazolium ring of thiamine, enabling membrane permeability.

Structure-Activity Relationship (SAR)
  • Fursultiamine (TTFD): N-(4-amino-2-methylpyrimidin-5-ylmethyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide O-tetrahydrofurfuryl disulfide.

    • Lipophilicity: High. The tetrahydrofurfuryl moiety enhances solubility in lipid bilayers.[1]

    • Activation: Requires disulfide exchange with intracellular thiols (e.g., Glutathione).

  • This compound (TPD): Thiamine propyl disulfide.

    • Lipophilicity: High. The propyl chain is shorter and purely aliphatic compared to the heterocyclic furfuryl group.

    • Activation: Similar disulfide exchange mechanism.

Mechanism of Action: The "Disulfide Trap"

Both molecules enter cells passively. Once inside the cytosol, the high concentration of reduced glutathione (GSH) attacks the disulfide bond. This reaction releases free thiamine, which is then trapped intracellularly upon phosphorylation by thiamine pyrophosphokinase (TPK) to form Thiamine Diphosphate (ThDP).[2]

ThiamineTransport Lumen Gut Lumen Membrane Lipid Membrane (Enterocyte/BBB) TTFD Fursultiamine (Lipophilic Disulfide) Membrane->TTFD Rapid Influx TPD This compound (Lipophilic Disulfide) Membrane->TPD Rapid Influx Cytosol Cytosol ThiamineHCl Thiamine HCl (Charged) THTR THTR-1/2 (Saturable Transporter) ThiamineHCl->THTR Low Km Saturable FreeThiamine Free Thiamine THTR->FreeThiamine Slow Influx TTFD->Membrane Passive Diffusion TTFD->FreeThiamine Reduction by GSH SideChain Mercaptan Byproduct (Propyl/Furfuryl) TTFD->SideChain TPD->Membrane Passive Diffusion TPD->FreeThiamine Reduction by GSH TPD->SideChain GSH Glutathione (Reductant) GSH->TTFD GSH->TPD ThDP Thiamine Diphosphate (Active Co-factor) FreeThiamine->ThDP TPK Enzyme (Metabolic Trapping)

Figure 1: Comparative transport mechanisms. Note that Fursultiamine and this compound bypass the saturable THTR transporters required by Thiamine HCl.

Comparative Pharmacokinetics

Absorption and Bioavailability

Both TTFD and TPD exhibit significantly higher


 and 

compared to water-soluble thiamine salts.
  • Thiamine HCl: Absorption plateaus at doses >5-10 mg due to transporter saturation.

  • TTFD/TPD: Absorption is linear and non-saturable up to very high doses (e.g., >100 mg).

  • Comparison: Clinical data suggests both derivatives achieve similar plasma total thiamine levels, often 10-fold higher than thiamine HCl. However, the rate of conversion to free thiamine in erythrocytes can vary slightly based on the steric hindrance of the side chain (furfuryl vs. propyl) during the interaction with Glutathione.

Tissue Distribution (The CNS Advantage)

This is the critical differentiator from other lipid-soluble thiamines like Benfotiamine.

  • Blood-Brain Barrier (BBB): The BBB lacks high-capacity thiamine transporters. TTFD and TPD cross endothelial cells via passive diffusion due to their disulfide "mask."

  • Benfotiamine Contrast: Benfotiamine is an S-acyl derivative that requires ecto-alkaline phosphatase (gut/kidney) to become lipophilic.[3] It effectively loads peripheral tissues (liver, kidney) but does not significantly raise brain thiamine levels in comparative studies.

  • TTFD vs. TPD: Both effectively penetrate the CNS. They are preferred for neuro-pharmacological applications (e.g., Alzheimer's research, Wernicke's encephalopathy).

Metabolism & Excretion[4][5]
  • Conversion: Rapidly reduced in the liver and erythrocytes.

  • Byproducts:

    • TTFD releases tetrahydrofurfuryl mercaptan.

    • TPD releases propyl mercaptan.

    • Note: Both thiols are volatile and excreted via the lungs, leading to a characteristic "garlic-like" breath odor, which is a hallmark of disulfide thiamine therapy (and a sign of successful absorption/metabolism).

Data Summary Table
ParameterThiamine HClBenfotiamineThis compound (TPD)Fursultiamine (TTFD)
Class Water-Soluble SaltS-Acyl DerivativeDisulfide DerivativeDisulfide Derivative
Absorption Mechanism Active Transport (Saturable)Passive (after dephosphorylation)Passive DiffusionPassive Diffusion
Bioavailability Low (<5%) at high dosesHighHighHigh
BBB Penetration PoorPoor/NegligibleExcellent Excellent
Conversion Factor NoneThioesteraseGlutathione (GSH)Glutathione (GSH)
Leaving Group NoneBenzoic AcidPropyl MercaptanTetrahydrofurfuryl Mercaptan
Primary Indication General DeficiencyDiabetic Neuropathy (Peripheral)CNS & Peripheral DeficiencyCNS & Peripheral Deficiency

Experimental Validation Protocols

To validate the pharmacokinetic performance of these molecules, researchers must use an assay capable of detecting total thiamine after the reduction of the disulfide bond.

Protocol: High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

Objective: Quantify total thiamine in whole blood to assess bioavailability.

Workflow:

  • Sampling: Collect whole blood (heparinized). Note: Whole blood is preferred over plasma as >80% of thiamine is sequestered in erythrocytes as ThDP.

  • Lysis & Deproteinization:

    • Mix blood with 10% Trichloroacetic acid (TCA).

    • Centrifuge (10,000 x g, 10 min) to remove proteins.

  • Hydrolysis (Optional but Recommended):

    • Incubate supernatant with Acid Phosphatase to convert ThDP and ThMP back to free thiamine if measuring "total thiamine base."

    • For Disulfides: Add Cysteine or Dithiothreitol (DTT) to the sample buffer to ensure complete reduction of any unreacted TTFD/TPD back to free thiamine before derivatization.

  • Derivatization (Thiochrome Reaction):

    • Mix sample with Potassium Ferricyanide (

      
      ) in alkaline solution (NaOH).
      
    • This oxidizes thiamine into Thiochrome , a highly fluorescent compound.

  • Extraction: Extract Thiochrome into isobutanol (removes interference).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate buffer (pH 7.0) / Methanol (80:20).

    • Detection: Fluorescence (Excitation: 365 nm, Emission: 435 nm).

ExperimentalProtocol Sample Whole Blood Sample (Heparinized) Lysis TCA Precipitation (Remove Proteins) Sample->Lysis Reduction Reduction Step (Add DTT/Cysteine) *Critical for Disulfides* Lysis->Reduction Releases Thiamine from TTFD/TPD Deriv Thiochrome Reaction (K3Fe(CN)6 + NaOH) Reduction->Deriv Extract Isobutanol Extraction Deriv->Extract HPLC HPLC-FLD Analysis (Ex 365nm / Em 435nm) Extract->HPLC

Figure 2: HPLC workflow for total thiamine determination. The reduction step is essential when working with disulfide derivatives to ensure they are measured as thiamine.

References

  • Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and its Derivatives.[4] Evidence-Based Complementary and Alternative Medicine.

  • Volvert, M. L., et al. (2008). Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacology.

  • Gybina, A. A., & Davis, R. C. (2004).Thiamine and its derivatives in the treatment of metabolic diseases. (General reference on Thiamine kinetics).
  • Baker, H., et al. (1974).Utilization of thiamine and thiamine propyl disulfide by humans. American Journal of Clinical Nutrition.
  • Bettendorff, L. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.[5] International Journal of Molecular Sciences.

Sources

Validation of Prosultiamine Quantification by LC-MS/MS: A Comparative & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous framework for validating the quantification of Prosultiamine (Thiamine Propyl Disulfide, TPD) in human plasma using LC-MS/MS. It is designed for bioanalytical scientists requiring a self-validating, compliant, and high-sensitivity protocol.

Executive Summary: The Bioanalytical Challenge

This compound is a lipophilic disulfide derivative of thiamine (Vitamin B1) designed to bypass the rate-limiting transport mechanisms of the blood-brain barrier (BBB). Unlike free thiamine, which relies on saturable transporters (THTR-1/2), this compound diffuses passively into tissues before being reduced back to active thiamine.

The Critical Analytical Gap: Most clinical assays measure "total thiamine" after converting all derivatives. However, to validate the pharmacokinetic advantage of this compound, researchers must quantify the intact disulfide prodrug before it is metabolized. This requires a method that prevents ex vivo reduction and distinguishes the prodrug from endogenous thiamine.

Technological Comparison
FeatureLC-MS/MS (Recommended) HPLC-UV / FLD Microbiological Assay
Specificity High: Distinguishes intact this compound from Thiamine and metabolites based on m/z and fragmentation.Low: Co-elution of metabolites is common; requires thiochrome derivatization which destroys the disulfide bond.None: Measures total biological activity, not specific chemical forms.
Sensitivity (LLOQ) < 0.5 ng/mL: Essential for tracking rapid clearance phases.~10–50 ng/mL: Insufficient for terminal phase PK.~1–5 ng/mL: Variable and prone to matrix interference.
Throughput High: < 5 min run time; minimal sample prep.Low: Long run times (>15 min) and complex derivatization steps.Very Low: Requires days for incubation.

Method Development & Optimization

Analyte Chemistry & Mass Spectrometry
  • Molecule: this compound (

    
    )
    
  • Molecular Weight: 356.51 g/mol

  • Ionization: ESI Positive Mode (

    
    )
    

Fragmentation Logic: Upon Collision Induced Dissociation (CID), the disulfide bond is the primary cleavage site, or the thiamine bridge breaks.

  • Precursor Ion:

    
     357.2
    
  • Quantifier Product:

    
     122.1 (Pyrimidine moiety – highly stable, high intensity).
    
  • Qualifier Product:

    
     265.1 (Thiamine cation – confirms the core structure) or 
    
    
    
    144.1 (Thiazole ring).
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm). This compound is lipophilic, allowing excellent retention on C18, unlike polar thiamine.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 2 minutes) to elute the lipophilic prodrug while washing out polar interferences.

Experimental Protocol

Sample Stabilization (Critical Step)

The disulfide bond of this compound is susceptible to reduction by plasma thiols (e.g., glutathione, albumin) and enzymatic hydrolysis.

  • Action: Blood must be collected into tubes containing N-Ethylmaleimide (NEM) or acidified immediately with Formic Acid to block thiol exchange and arrest enzymatic activity.

  • Storage: -80°C is mandatory.

Extraction Workflow (Protein Precipitation)

A simple precipitation is preferred to minimize oxidation artifacts associated with LLE drying steps.

  • Aliquot: 50 µL Human Plasma (stabilized).

  • IS Addition: Add 10 µL Internal Standard (this compound-d7 or Benfotiamine).

  • Precipitation: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh vial; dilute with 100 µL water (to match initial mobile phase).

Workflow Diagram

G Sample Patient Blood Sample Stabilize Stabilization: Add Acid/NEM immediately Sample->Stabilize Critical Step Plasma Plasma Separation (4°C Centrifugation) Stabilize->Plasma Extract Protein Precipitation (ACN + 0.1% FA) Plasma->Extract Add Internal Standard Centrifuge Centrifuge (12,000g, 10 min) Extract->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Inject Supernatant MS MS/MS Detection (ESI+ MRM 357.2 > 122.1) LC->MS Data Quantification (Ratio vs Internal Standard) MS->Data

Caption: Optimized bioanalytical workflow for this compound quantification, emphasizing the critical pre-analytical stabilization step.

Validation Framework (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria.

Selectivity & Specificity
  • Test: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).

  • Requirement: No interfering peaks at the retention time of this compound or IS (>20% of LLOQ response).

  • Causality: Ensures that endogenous thiamine or plasma lipids do not co-elute and bias the quantification.

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • Curve: Weighted linear regression (

    
    ).
    
  • LLOQ Verification: Signal-to-Noise ratio

    
     10:1; Precision/Accuracy within 
    
    
    
    20%.
Matrix Effect & Recovery
  • Experiment: Compare analyte response in:

    • Extracted plasma (post-extraction spike).

    • Pure solvent solution.

  • Calculation:

    
    
    
  • Acceptance: IS-normalized MF should be close to 1.0 with CV < 15%.

Stability Profile

Because this compound is a disulfide, stability is the highest risk factor.

Stability TestConditionAcceptance Criteria
Bench-top 4 hours at Room Temp (in stabilizer)

15% of nominal
Freeze-Thaw 3 cycles (-80°C to RT)

15% of nominal
Autosampler 24 hours at 10°C

15% of nominal
Long-term 30 days at -80°C

15% of nominal

Pathway Visualization: this compound Metabolism

Understanding the conversion is vital for interpreting the data. The assay measures the Prodrug before it enters the Metabolic Activation pathway.

Metabolism TPD This compound (Lipophilic Prodrug) Transport Passive Diffusion (Crosses BBB) TPD->Transport Intake Reduction Reduction (Glutathione/Cysteine) Transport->Reduction Intracellular Thiamine Free Thiamine (Vitamin B1) Reduction->Thiamine Rapid TPP Thiamine Pyrophosphate (Active Co-factor) Thiamine->TPP Phosphorylation

Caption: Metabolic activation pathway of this compound. The LC-MS/MS method targets the initial "this compound" node.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Lynch, P. L., & Young, P. B. (2013). Determination of thiamine by high-performance liquid chromatography. Journal of Chromatography A. Link (Contextual grounding for thiamine separation).

  • Bettendorff, L., et al. (2014). Pharmacokinetics of thiamine derivatives. Vitamins & Hormones. (Provides mechanistic basis for disulfide instability).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Prosultiamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of prosultiamine, grounding procedural guidance in established safety principles and regulatory standards.

This compound, a synthetic derivative of thiamine (Vitamin B1), is utilized in various research applications for its enhanced lipid solubility and bioavailability.[1] While it has a generally favorable safety profile in therapeutic use, its disposal in a laboratory setting requires adherence to specific protocols to mitigate potential hazards and ensure regulatory compliance.[2]

Core Principles of this compound Waste Management

The fundamental principle of chemical waste management is to prevent the release of harmful substances into the environment.[3][4] For this compound, this means strict avoidance of disposal via standard laboratory drains or in general waste streams.[3][4] The primary recommended disposal routes involve chemical destruction or incineration by licensed waste management facilities.[3][4]

Disposal Method Recommendation Key Considerations
Licensed Chemical Destruction Plant Highly RecommendedEnsures complete and compliant destruction of the chemical.
Controlled Incineration with Flue Gas Scrubbing Highly RecommendedEffectively destroys the compound while minimizing air pollution.[3][4]
Sewer System/Drain Disposal Prohibited Potential for environmental contamination and disruption of wastewater treatment processes.[3][4]
Sanitary Landfill Not Recommended for Pure CompoundOnly an option for decontaminated packaging, not for the chemical itself.[3][4]
Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

2. Waste Segregation: Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste: Collect any expired or unused pure this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated solid chemical waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste. For disposal, triple rinse the container with a suitable solvent (e.g., water, if appropriate for the experimental context), and collect the rinsate as liquid hazardous waste.[3][4] The rinsed container can then be disposed of according to laboratory procedures for clean glassware.

3. Waste Container Management: All waste containers must be in good condition, compatible with the waste they hold, and securely sealed to prevent leaks.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[5][6] Follow your institution's specific labeling requirements.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic. Ensure containers are kept closed except when adding waste.[8]

4. Requesting Waste Pickup: Once a waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Prosultiamine_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal_path Final Disposal Path start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps glassware Contaminated Glassware waste_type->glassware Glassware solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Dispose in Labeled Sharps Container sharps->sharps_container decontaminate Decontaminate (e.g., Triple Rinse) glassware->decontaminate storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->rinsate clean_glassware Dispose of Clean Glassware decontaminate->clean_glassware pickup Request EHS/ Licensed Vendor Pickup storage->pickup rinsate->liquid_container

Caption: A flowchart outlining the proper segregation, containment, and disposal path for different forms of this compound waste.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure to this compound, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.[3]

  • Ventilate: Ensure adequate ventilation to minimize inhalation of any dust.[9]

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[9] For a liquid spill, use an inert absorbent material to contain the spill.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.[3][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Regulatory Framework

The disposal of this compound and other laboratory chemicals is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[10][11] It is imperative that all laboratory personnel are familiar with both federal and their institution-specific guidelines for hazardous waste management.[7] The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide a comprehensive framework for the management of hazardous waste from "cradle to grave."[12]

By adhering to these procedures, researchers can ensure a safe working environment and minimize the environmental impact of their work, thereby upholding the principles of responsible scientific practice.

References

  • This compound - Safety Data Sheet. ChemicalBook.

  • This compound SDS, 59-58-5 Safety Data Sheets. ECHEMI.

  • This compound. Sinochem Nanjing Corporation.

  • CAS 59-58-5: this compound. CymitQuimica.

  • A safety and chemical disposal guideline for Minilab users. UFZ.

  • 1910.1030 - Bloodborne pathogens. Occupational Safety and Health Administration.

  • Safety Data Sheet. SRL.

  • What is the mechanism of this compound? Patsnap Synapse.

  • This compound. Wikipedia.

  • Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology.

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration.

  • Management of Hazardous Waste Pharmaceuticals. US EPA.

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle.

  • Safety Data Sheet: Thiamine hydrochloride. Carl ROTH.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.

  • Thiamine HCl [Vitamin B1] RPI ITEM NO. Medline.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA.

Sources

Operational Safety Guide: Prosultiamine Handling and PPE Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile

Prosultiamine is a lipophilic thiamine disulfide derivative. While often categorized as a nutritional supplement ingredient, in a pure chemical laboratory setting, it presents specific hazards that differ from its therapeutic profile.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) and Acute Toxicity (Oral).

  • Operational Hazard: Olfactory Contamination. Upon hydrolysis or metabolic breakdown, this compound releases propyl mercaptan. While not acutely toxic at low levels, this compound has a potent garlic/sulfur odor that can trigger facility gas alarms or nausea among personnel, leading to unnecessary evacuations.

  • Stability Hazard: Light and moisture sensitive. Degradation compromises experimental validity before safety is even impacted.

The Senior Scientist's Directive:

Treat the "garlic smell" not just as a nuisance, but as a containment failure indicator . If you can smell the compound outside the fume hood, your primary engineering control has failed, or your PPE doffing procedure was flawed.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both exposure to the operator and degradation of the sample (via moisture from breath/skin).

Body AreaEssential PPETechnical Specification & Rationale
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil Nitrile (Long cuff preferred).Rationale: Thiamine derivatives can stain and absorb. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory N95 / P100 or Fume Hood Primary: Work inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Secondary: If weighing outside a hood (discouraged), a fit-tested N95 is mandatory to prevent inhalation of fine particulates.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that may become airborne due to static. Goggles provide a seal against dust entry.
Body Protection Lab Coat (Tyvek optional) Standard cotton lab coat is minimum. Use Tyvek sleeves if handling large quantities (>10g) to prevent powder settling on forearm hair/clothing.
Operational Workflow & "Self-Validating" Protocols

This workflow integrates safety with scientific integrity.

Phase A: Pre-Operational Setup
  • Static Mitigation: this compound powder is prone to static charge. Place an ionizing bar or anti-static gun near the balance before opening the vial.

    • Why: Static causes powder to "jump," leading to invisible contamination on the benchtop.

  • Light Protection: Dim lab lights or use amber glassware.

    • Why: Photolysis cleaves the disulfide bond, rendering the compound inactive and smelly.

Phase B: Handling (The "Self-Validating" System)
  • The Zone Strategy: All open-container work must occur at least 6 inches inside the fume hood sash.

  • Solubilization: Dissolve the powder immediately after weighing. Do not leave dry powder exposed.

    • Solvents: Soluble in Ethanol, DMSO, or Methanol.

  • The Olfactory Check (Validation):

    • Step: After closing the vial and cleaning the balance, step back and remove your outer gloves inside the hood.

    • Check: Take a breath.[1][2]

    • Result: If you smell garlic/sulfur, STOP . You have tracked powder out of the hood. Decontaminate the immediate floor area and balance.

Phase C: Decontamination & Disposal[1][3]
  • Surface Decon: Wipe surfaces with 10% bleach followed by 70% Ethanol. The bleach helps oxidize the sulfur bonds, neutralizing the odor, while ethanol removes the lipophilic residue.

  • Waste Stream:

    • Solid Waste: Hazardous Chemical Waste (Incineration required).

    • Liquid Waste: Solvent waste stream (Do not pour down sink; mercaptans are strictly regulated in sewer systems).

Visualized Workflows
Diagram 1: The Safe Handling Loop

This diagram outlines the logical flow of handling to ensure containment.

Prosultiamine_Workflow Start Start: Vial Retrieval Check_Env Check Environment: Amber Light + Fume Hood Start->Check_Env PPE_Up Don PPE: Double Nitrile + Goggles Check_Env->PPE_Up Weighing Weighing: Anti-Static Gun + Balance PPE_Up->Weighing Solubilize Solubilization: Immediate Dissolution Weighing->Solubilize Minimize Exposure Time Validation Validation: Olfactory Check (Garlic Odor?) Solubilize->Validation Validation->Check_Env Odor Detected (Fail) Re-evaluate Containment Clean Decon: Bleach -> Ethanol Validation->Clean No Odor (Pass) Waste Disposal: Incineration Stream Clean->Waste

Caption: Operational loop emphasizing the "Olfactory Check" as a critical go/no-go gate for containment validation.

Diagram 2: Hierarchy of Controls

Specific to this compound, emphasizing engineering over PPE due to the odor/particulate risk.

Hierarchy_Controls cluster_0 Most Effective cluster_1 Intermediate cluster_2 Least Effective (Last Line of Defense) Elimination Engineering Controls (Fume Hood / BSC Class II) Prevents Inhalation & Odor Admin Administrative Controls (SOPs, Static Control, Light Reduction) Elimination->Admin PPE PPE (Nitrile Gloves, Goggles, N95) Admin->PPE

Caption: Hierarchy of controls prioritizing engineering solutions to manage the unique volatility and static properties of this compound.

Emergency Response
IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Note: Odor may persist on skin due to lipophilicity; use a polyethylene glycol (PEG) based cleanser if available.
Eye Contact Rinse thoroughly with water for 15 minutes.[1][2] Seek medical attention if irritation persists (H319).
Spill (>1g) Do not sweep. Dry sweeping generates static and dust. Cover with wet paper towels (soaked in weak bleach solution) to dampen and neutralize, then scoop into a hazardous waste bag. Ventilate the area to clear the odor.
References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5355019, this compound. Retrieved from [Link]

  • Purdue University. (2025). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
prosultiamine
Reactant of Route 2
Reactant of Route 2
prosultiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.